Propiconazole-d7
Description
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-NCKGIQLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propiconazole-d7: A Technical Guide for Researchers
Introduction: Propiconazole-d7 is the deuterated analog of propiconazole, a broad-spectrum triazole fungicide. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of propiconazole in various matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its use improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is structurally identical to propiconazole, with the exception of seven deuterium atoms replacing the hydrogen atoms on the propyl group.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1246818-14-3[1] |
| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole[4] |
| Molecular Formula | C₁₅H₁₀Cl₂D₇N₃O₂[1] |
| SMILES | ClC1=CC=C(C2(CN3C=NC=N3)OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CO2)C(Cl)=C1[5] |
| InChI | InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2,3D2[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 349.3 g/mol [4] |
| Physical State | Oil[1] |
| Solubility | Slightly soluble in chloroform and methanol.[1] |
| Purity | ≥99% deuterated forms (d₁-d₇)[1] |
Mechanism of Action
Propiconazole functions as a demethylation inhibitor (DMI) fungicide.[6] It disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes, by inhibiting the enzyme lanosterol 14α-demethylase.[2][6] This enzyme is a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a precursor to ergosterol.[2] Inhibition of this step leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.[2][6]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by propiconazole.
References
- 1. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. chem.washington.edu [chem.washington.edu]
Propiconazole-d7: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at Propiconazole-d7, a deuterated analog of the broad-spectrum fungicide Propiconazole. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.
This compound serves as an essential internal standard for the precise quantification of propiconazole in various samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its parent compound, propiconazole, is a triazole fungicide that effectively disrupts fungal cell membrane integrity.[1][2][3][4][5]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental settings.
| Property | Value | References |
| CAS Number | 1246818-14-3 | [6] |
| Molecular Formula | C₁₅H₁₀Cl₂D₇N₃O₂ | [7] |
| Molecular Weight | 349.3 g/mol | [8] |
| Appearance | An oil or colorless, clear viscous liquid | [9] |
| Purity | ≥98% | [10] |
| Solubility | Slightly soluble in chloroform and methanol |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Propiconazole's primary mode of action is the inhibition of the 14-alpha demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[1][5] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. By blocking this step, propiconazole leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which is vital for the structure and function of the fungal cell membrane. This disruption of the cell membrane ultimately leads to the cessation of fungal growth and cell death.[11][2][3][4]
Experimental Protocols: Analytical Quantification
This compound is primarily used as an internal standard in analytical methods to determine the concentration of propiconazole in various matrices, such as soil, water, and biological tissues.[11] A generalized workflow for such an analysis is outlined below.
Sample Preparation and Extraction
The initial step involves the extraction of the analyte from the sample matrix. A common procedure includes:
-
Homogenization: The sample is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with an organic solvent, such as methanol.[9][12]
-
Internal Standard Spiking: A known amount of this compound is added to the extract.
-
Cleanup: The extract is then purified to remove interfering substances. This can be achieved through techniques like solid-phase extraction (SPE).[13]
Chromatographic Analysis
Following sample preparation, the extract is analyzed using chromatographic techniques.
-
Gas Chromatography (GC): Coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), GC is a common method for the determination of propiconazole.[9][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (HPLC-MS), provides high sensitivity and selectivity for the analysis of propiconazole.[13][14]
The concentration of propiconazole in the original sample is determined by comparing the peak area of the analyte to that of the internal standard (this compound).
References
- 1. Propiconazole - Wikipedia [en.wikipedia.org]
- 2. What Are The Properties And Usage of Propiconazole [agrogreat.com]
- 3. peptechbio.com [peptechbio.com]
- 4. nbinno.com [nbinno.com]
- 5. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. theclinivex.com [theclinivex.com]
- 7. This compound | Axios Research [axios-research.com]
- 8. This compound | C15H17Cl2N3O2 | CID 71751781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. fao.org [fao.org]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Analytical Method for the Analysis of Propiconazole in treated. CYS eShop [e-shop.cys.org.cy]
Synthesis and Isotopic Labeling of Propiconazole-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Propiconazole-d7, a deuterated internal standard crucial for the accurate quantification of the fungicide propiconazole in various matrices. This document details a proposed synthetic pathway, experimental protocols, and relevant analytical data, offering valuable insights for researchers in agrochemical development, environmental science, and toxicology.
Introduction
Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1] To facilitate residue analysis and metabolism studies, a stable isotope-labeled internal standard, this compound, is essential for robust and accurate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The deuterium-labeled analog exhibits nearly identical chemical and physical properties to the parent compound, allowing for efficient extraction and co-elution, while its distinct mass-to-charge ratio enables precise quantification.
Proposed Synthesis of this compound
The synthesis of this compound mirrors the established synthetic route for propiconazole, with the key modification being the introduction of deuterium atoms in the propyl side chain. This is achieved by utilizing a deuterated precursor, 1,2-pentanediol-d7. The general three-step synthesis is outlined below.
Synthesis Pathway
The synthesis of propiconazole proceeds via three main steps: ketalization, bromination, and nucleophilic substitution. To produce this compound, the synthesis commences with a deuterated version of 1,2-pentanediol.
References
Stability of Propiconazole-d7: A Technical Guide for Researchers
An In-depth Technical Guide on the Stability of Propiconazole-d7 Under Different Storage Conditions
This technical guide provides a comprehensive overview of the stability of this compound, a deuterated internal standard crucial for accurate quantification in various analytical studies. While specific stability data for the deuterated form is limited, this document extrapolates from extensive research on its non-deuterated counterpart, propiconazole, to offer robust guidance for its storage and handling. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their analytical workflows.
General Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the integrity and concentration of deuterated standards like this compound. The primary goal is to minimize degradation and prevent any potential for hydrogen-deuterium (H/D) exchange.[1][2]
Key Recommendations:
-
Temperature: Store this compound solutions at or below -20°C for long-term storage.[3] For short-term use, refrigeration at 2-8°C is acceptable.[4] It is advisable to bring the solution to ambient temperature before use to ensure complete dissolution of the analyte.[5]
-
Light: Protect the standard from light by storing it in amber vials or in a dark location to prevent photodegradation.[5]
-
Moisture: Keep containers tightly sealed to prevent the ingress of moisture, which could contribute to degradation or H/D exchange.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of the neat compound, consider storing under an inert gas like argon or nitrogen.
-
Solvent Choice: When preparing solutions, use high-purity, anhydrous solvents. Methanol and acetonitrile are common choices for stock solutions.[3]
Stability Under Forced Degradation Conditions
Forced degradation studies, or stress testing, are essential to identify the likely degradation products and pathways of a substance. The following data, derived from studies on non-deuterated propiconazole, provides insights into the potential stability of this compound under various stress conditions.
Table 1: Summary of Propiconazole Degradation Under Forced Conditions
| Condition | Observations | Potential Degradation Products |
| Acidic Hydrolysis | Limited degradation observed. | Minimal degradation products formed. |
| Basic Hydrolysis | Limited degradation observed. | Minimal degradation products formed. |
| Oxidative (H₂O₂) | Degradation occurs, with the rate increasing with H₂O₂ concentration.[6] | Hydroxylated and ring-cleaved products.[6] |
| Thermal | Stable up to high temperatures. | Degradation products not extensively characterized in the literature under typical laboratory conditions. |
| Photolytic (UV) | Degradation occurs upon exposure to UV light.[6] | Isomerization and ring cleavage products.[6] |
Degradation Pathways of Propiconazole
Understanding the degradation pathways of propiconazole is critical for identifying potential interferences in analytical methods. The primary routes of degradation are biodegradation and photodegradation.
Biodegradation Pathway
Microbial action in soil and water can lead to the breakdown of propiconazole. Studies have identified several metabolites resulting from this process.
Caption: Proposed biodegradation pathway of propiconazole.
Photodegradation Pathway
Exposure to ultraviolet (UV) light can induce the degradation of propiconazole, particularly in aqueous environments. This process can lead to the formation of various transformation products through mechanisms like ring cleavage and hydroxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. ilsi-india.org [ilsi-india.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. restek.com [restek.com]
- 6. Degradation mechanisms of propiconazole in water during UV and UV/H2O2 processes - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to the Fungicidal Mechanism of Action of Propiconazole
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Propiconazole is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to control a variety of fungal pathogens. Its efficacy lies in the specific disruption of fungal cell membrane integrity by inhibiting a critical enzyme in the sterol biosynthesis pathway. This guide provides a detailed technical overview of propiconazole's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the biochemical and cellular consequences of its application.
Note on Propiconazole-d7: this compound is a deuterated isotopic analog of propiconazole. The substitution of seven hydrogen atoms with deuterium does not alter its chemical properties or biological mode of action. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods (GC-MS or LC-MS), for the precise quantification of propiconazole in various matrices.[1][2] Therefore, the mechanism of action described herein for propiconazole is identical for this compound.
Core Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)
Propiconazole belongs to the Demethylation Inhibitor (DMI) class of fungicides (FRAC Code 3).[3] The primary molecular target of propiconazole is the fungal cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4][5] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes, which is analogous to cholesterol in mammalian cells.[6][7]
The mechanism unfolds through the following key steps:
-
Binding to CYP51: Propiconazole's triazole ring binds to the heme iron prosthetic group in the active site of the CYP51 enzyme.[8] This binding is highly specific and forms a stable complex, effectively blocking the enzyme's catalytic activity.
-
Inhibition of Demethylation: CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol or eburicol. By inhibiting this crucial demethylation step, propiconazole halts the ergosterol biosynthesis pathway.[4][9][10]
-
Accumulation of Toxic Precursors: The enzymatic blockage leads to the intracellular accumulation of aberrant 14α-methylated sterol precursors, such as 24-methylenedihydrolanosterol.[3][9][10][11] These methylated sterols are bulky and cannot be properly incorporated into the fungal membrane.
-
Disruption of Membrane Integrity: The depletion of ergosterol and the accumulation of toxic precursors severely disrupt the physical properties and functions of the fungal cell membrane. This leads to altered membrane fluidity, increased permeability, and dysfunction of membrane-bound enzymes, ultimately arresting fungal growth and proliferation.[3][12]
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the biochemical pathway targeted by propiconazole and the logical cascade of events leading to its fungicidal effect.
Quantitative Data Summary
The efficacy of propiconazole varies by fungal species and is quantified by metrics such as the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀). The dissociation constant (Kd) measures the binding affinity to the target enzyme.
| Parameter | Fungal Species / Enzyme | Value | Unit | Reference |
| EC₅₀ | Alternaria alternata | 1.90 (mean) | µg/mL | [4] |
| EC₅₀ | Geotrichum citri-aurantii (Sensitive) | 0.06 - 0.34 | µg/mL | [13][14] |
| EC₅₀ | Geotrichum citri-aurantii (Mod. Resistant) | 1.20 - 2.34 | µg/mL | [13][14] |
| EC₅₀ | Geotrichum citri-aurantii (Highly Resistant) | 17.68 - 39.25 | µg/mL | [13] |
| EC₅₀ | Colletotrichum siamense | 0.36 | µg/mL | [2] |
| IC₅₀ | Candida albicans CYP51 | ~0.5 - 1.3 | µM | [7] |
| IC₅₀ | Human CYP51 | 110 | µM | [7] |
| Kd | Candida albicans CYP51 | 38 | nM | [15] |
| Kd | Human CYP51 | 359 | nM | [15] |
Key Experimental Protocols
Protocol: Quantification of Fungal Ergosterol Content via HPLC
This protocol is used to measure the depletion of ergosterol in fungal cells following treatment with propiconazole, providing direct evidence of its mechanism of action. The method involves saponification to release sterols from cellular lipids, followed by extraction and quantification.
Methodology:
-
Culture and Treatment: Grow the target fungus in a suitable liquid medium. For the treatment group, amend the medium with a known concentration of propiconazole. Incubate under appropriate conditions.
-
Harvesting: Harvest the fungal mycelia by vacuum filtration or centrifugation. Wash the biomass to remove residual medium and freeze-dry to determine dry weight.
-
Saponification: To a known mass of dried mycelia (e.g., 20-50 mg), add an alcoholic potassium hydroxide solution (e.g., 2 mL of 1M KOH in 90% methanol).[16] Heat the mixture in a sealed vial at 80°C for 30-60 minutes with stirring to hydrolyze sterol esters.[16]
-
Extraction: After cooling, perform a liquid-liquid extraction to partition the non-saponifiable lipids (including ergosterol) into an organic solvent. Add deionized water and n-hexane, vortex thoroughly, and centrifuge to separate the phases.[12][17] Collect the upper n-hexane layer. Repeat the extraction on the aqueous layer to maximize recovery.
-
Drying and Reconstitution: Pool the n-hexane extracts and evaporate to dryness under a gentle stream of nitrogen.[18] Reconstitute the dried lipid extract in a known volume of HPLC-grade methanol or another suitable mobile phase.[12]
-
HPLC Analysis: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector set to 282 nm (the absorbance maximum for ergosterol).[12]
-
Quantification: Prepare a standard curve using known concentrations of a pure ergosterol standard. Quantify the amount of ergosterol in the fungal samples by comparing the peak area from the sample chromatogram to the standard curve.[16]
Protocol: In Vitro CYP51 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of propiconazole on the target enzyme, CYP51, using a recombinant protein and a fluorogenic substrate. It is a high-throughput method for determining IC₅₀ values.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Reconstitute recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR), in the buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 3-[4-(bromomethyl)phenyl]-7-methoxy-2H-chromen-2-one, BOMCC).
-
Prepare a serial dilution of propiconazole in DMSO.
-
Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the CYP51/CPR enzyme mixture, buffer, and the propiconazole dilution (or DMSO for control).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH-generating system to all wells.[19]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time (e.g., every 90 seconds for 30 minutes) at the appropriate excitation/emission wavelengths for the product.[19] The enzyme metabolizes the substrate into a fluorescent product.
-
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each propiconazole concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the propiconazole concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The fungicidal activity of propiconazole is a direct consequence of its potent and specific inhibition of sterol 14α-demethylase (CYP51). This targeted disruption of the ergosterol biosynthesis pathway leads to a cascade of events, including the accumulation of toxic sterol intermediates and the depletion of essential ergosterol, which culminates in the breakdown of fungal cell membrane integrity and the cessation of growth. The quantitative data and experimental protocols provided herein offer a comprehensive framework for researchers to further investigate this mechanism and to evaluate the efficacy and resistance profiles of DMI fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. propiconazole-inhibits-the-sterol-14-demethylase-in-glomus-irregulare-like-in-phytopathogenic-fungi - Ask this paper | Bohrium [bohrium.com]
- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Side effects of the sterol biosynthesis inhibitor fungicide, propiconazole, on a beneficial arbuscular mycorrhizal fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propiconazole inhibits the sterol 14α-demethylase in Glomus irregulare like in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. journals.asm.org [journals.asm.org]
- 16. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 17. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. cypex.co.uk [cypex.co.uk]
A Technical Guide to Deuterium-Labeled Propiconazole for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deuterium-labeled propiconazole, a critical tool for researchers in agrochemistry, environmental science, and drug metabolism. This document outlines its synthesis, analytical applications, and detailed experimental protocols for its use in research, with a focus on its role as an internal standard and in metabolic studies.
Introduction to Deuterium-Labeled Propiconazole
Propiconazole is a broad-spectrum triazole fungicide that functions by inhibiting the C14-demethylase enzyme, a key component in the fungal ergosterol biosynthesis pathway.[1][2][3] Its systemic properties make it effective for the control of a wide range of plant diseases.[2] Deuterium-labeled propiconazole, most commonly Propiconazole-d7, serves as an invaluable analytical tool. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to its unlabeled counterpart.[4] This mass difference is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative analysis, allowing for the correction of matrix effects and variations in sample preparation and instrument response.[5][6]
Physicochemical Properties and Quantitative Data
Deuterium-labeled propiconazole, specifically this compound, exhibits distinct physical and chemical properties that are crucial for its application in quantitative research. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[[2-(2,4-dichlorophenyl)-4-(propyl-d7)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | N/A |
| CAS Number | 1246818-14-3 | N/A |
| Molecular Formula | C₁₅H₁₀D₇Cl₂N₃O₂ | N/A |
| Molecular Weight | 349.3 g/mol | N/A |
| Unlabeled Molecular Weight | 342.22 g/mol | [2] |
| Mass Shift (Δm/z) | +7 | Calculated |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | N/A |
| Appearance | Yellowish, odorless liquid | [5] |
Synthesis of Deuterium-Labeled Propiconazole (this compound)
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Ketalization. 2,4-Dichloroacetophenone is reacted with 1,2-pentanediol-d7 in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion to yield 2-(2,4-dichlorophenyl)-2-methyl-4-(propyl-d7)-1,3-dioxolane.
-
Step 2: Bromination. The product from Step 1 is then brominated, typically using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride, under UV irradiation. This step selectively brominates the methyl group to yield 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-(propyl-d7)-1,3-dioxolane.
-
Step 3: Nucleophilic Substitution. The brominated intermediate is then reacted with the sodium salt of 1,2,4-triazole in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, yielding the final product, this compound.
-
Purification. The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Applications in Research
Use as an Internal Standard in LC-MS/MS Analysis
Deuterium-labeled propiconazole is predominantly used as an internal standard (IS) for the accurate quantification of propiconazole in various matrices such as environmental samples (water, soil) and biological samples (plasma, urine, tissue homogenates).[1]
Caption: Workflow for quantitative analysis using an internal standard.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of unlabeled propiconazole (e.g., 1 mg/mL in methanol).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
From the stock solutions, prepare a series of calibration standards containing known concentrations of unlabeled propiconazole and a constant concentration of this compound.
-
-
Sample Preparation:
-
Solid Samples (e.g., soil, tissue): Homogenize a known weight of the sample. Extract with a suitable organic solvent (e.g., acetonitrile) using sonication or shaking. Centrifuge to separate the solid and liquid phases.
-
Liquid Samples (e.g., water, plasma): A liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the analyte.
-
-
Internal Standard Spiking: To a known volume of the sample extract and to each calibration standard, add a precise volume of the this compound working solution to achieve a final concentration that is within the linear range of the instrument and comparable to the expected analyte concentration.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 reverse-phase column. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor at least two specific transitions for both propiconazole and this compound to ensure accurate identification and quantification.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of propiconazole to the peak area of this compound against the concentration of propiconazole for the calibration standards. Determine the concentration of propiconazole in the samples by interpolating their peak area ratios on the calibration curve.
In Vitro Metabolic Stability Assay
Deuterium labeling can be used to study the metabolic fate of propiconazole. While the kinetic isotope effect can slightly alter metabolism rates, co-incubation of labeled and unlabeled compounds can be used in competitive assays, and the labeled compound can serve as an excellent internal standard for quantifying the depletion of the parent compound and the formation of metabolites.
Caption: Workflow for an in vitro metabolic stability assay.
-
Incubation:
-
Pre-incubate liver microsomes (e.g., from rat, human, or other species of interest) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a solution of unlabeled propiconazole (at a final concentration typically around 1 µM) and an NADPH-regenerating system.
-
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Internal Standard Addition: Add a fixed amount of this compound to each quenched sample to serve as an internal standard for the quantification of the remaining parent propiconazole.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples using the LC-MS/MS method described in section 4.1 to quantify the concentration of propiconazole at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining propiconazole against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Signaling Pathway Inhibition
Propiconazole's primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway in fungi. Specifically, it targets the enzyme lanosterol 14α-demethylase (CYP51), which is a cytochrome P450 enzyme. This enzyme is responsible for the demethylation of lanosterol, a crucial step in the formation of ergosterol, an essential component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1][2][3]
Caption: Propiconazole inhibits the ergosterol biosynthesis pathway.
Stability and Storage
Proper storage and handling of deuterium-labeled propiconazole are essential to maintain its isotopic and chemical integrity.
| Parameter | Recommendation |
| Storage Temperature | -20°C for long-term storage. |
| Solvent for Storage | Methanol or acetonitrile are suitable solvents for stock solutions. |
| Light Sensitivity | Store in amber vials or protect from light to prevent potential photodegradation. |
| Long-term Stability | For long-term studies, it is advisable to periodically check the purity and concentration of the stock solution. |
A formal stability study should be conducted by analyzing the concentration of the standard solution stored under specified conditions over time against a freshly prepared standard.
Conclusion
Deuterium-labeled propiconazole is an indispensable tool for researchers engaged in the quantitative analysis and metabolic studies of this widely used fungicide. Its use as an internal standard significantly enhances the accuracy and reliability of analytical data obtained from complex matrices. The detailed protocols and information provided in this guide are intended to facilitate the effective application of deuterium-labeled propiconazole in various research settings, ultimately contributing to a better understanding of its environmental fate, metabolism, and potential toxicological effects.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. symc.edu.cn [symc.edu.cn]
- 3. Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Propiconazole-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Propiconazole-d7, an isotopically labeled analog of the broad-spectrum triazole fungicide, Propiconazole. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Introduction
This compound is the deuterium-labeled version of Propiconazole.[1] It serves as an essential internal standard for the quantification of Propiconazole in various matrices through gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Propiconazole itself is a systemic foliar fungicide that functions by inhibiting the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes, which ultimately leads to membrane disruption.[1][2][3][4] The deuteration of the propyl side chain provides a distinct mass signature, enabling precise and accurate quantification in analytical studies.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for understanding its behavior in analytical systems, environmental fate, and metabolic studies.
| Property | Value | Source(s) |
| CAS Number | 1246818-14-3 | [2][3] |
| Molecular Formula | C₁₅H₁₀D₇Cl₂N₃O₂ | [2][5] |
| Molecular Weight | 349.3 g/mol | [2][3][6] |
| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | [6] |
| Physical Form | An oil | [2] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |
| XLogP3 | 3.5 | [6] |
| Polar Surface Area | 49.2 Ų | [6] |
| Canonical SMILES | ClC1=CC=C(C2(CN3C=NC=N3)OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CO2)C(Cl)=C1 | [2][3] |
| InChI Key | STJLVHWMYQXCPB-NCKGIQLSSA-N | [2] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of novel compounds are extensive. Below are generalized methodologies representative of the procedures used to characterize a standard like this compound.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general workflow for the use of this compound as an internal standard for quantifying Propiconazole in an environmental soil sample.
Objective: To determine the concentration of Propiconazole in a soil sample using this compound as an internal standard.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by spiking a blank matrix extract with known concentrations of non-labeled Propiconazole and a fixed concentration of the this compound internal standard.
-
-
Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and shake for another minute.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer an aliquot of the upper acetonitrile layer to a new tube containing a cleanup sorbent (e.g., PSA, C18) to remove interferences.
-
Vortex and centrifuge again.
-
The final supernatant is collected for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC): Inject the prepared sample extract onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate Propiconazole from matrix components.
-
Mass Spectrometry (MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Propiconazole and this compound. The distinct mass of the deuterated standard allows for its separate detection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Propiconazole to the peak area of this compound against the concentration of Propiconazole for the calibration standards.
-
Calculate this same peak area ratio for the unknown sample and determine its Propiconazole concentration using the calibration curve.
-
Determination of Solubility (Shake-Flask Method)
Objective: To determine the solubility of this compound in a specific solvent (e.g., water).
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: Allow the solution to stand, or centrifuge/filter it, to separate the saturated solution from the excess undissolved solid/oil.
-
Quantification: Accurately measure the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as LC-MS or UV-Vis spectroscopy, against a prepared calibration curve.
-
Result: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Biological Interactions and Pathways
While this compound is primarily used as an analytical standard, its non-deuterated counterpart, Propiconazole, undergoes significant metabolic transformations in biological systems and interacts with specific signaling pathways.
Metabolic Pathway of Propiconazole
The metabolism of Propiconazole is primarily mediated by Cytochrome P450 (CYP450) enzymes.[7][8][9] The main transformation involves the hydroxylation and oxidation of the propyl side chain.[7][8] In the fungus Cunninghamella elegans, a model for xenobiotic metabolism, Propiconazole is efficiently degraded, with about 98% of it being converted into five different metabolites within three days.[8][9] This process is a crucial detoxification mechanism in various organisms.
Interaction with Pregnane X Receptor (PXR)
Studies have shown that Propiconazole can activate the Pregnane X Receptor (PXR) in the liver.[10] PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances. Activation of PXR by Propiconazole can induce the expression of CYP enzymes and may contribute to hepatic steatosis (fatty liver) by disrupting lipid metabolism.[10]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for this compound analysis and the metabolic pathway of its non-deuterated form.
Caption: Experimental workflow for the quantification of Propiconazole using this compound.
Caption: Metabolic pathway of Propiconazole via Cytochrome P450 enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | Axios Research [axios-research.com]
- 6. This compound | C15H17Cl2N3O2 | CID 71751781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metabolism-of-a-fungicide-propiconazole-by-cunninghamella-elegans-atcc36112 - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. The fungicide propiconazole induces hepatic steatosis and activates PXR in a mouse model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Propiconazole-d7 for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of commercially available Propiconazole-d7, a deuterated internal standard essential for the accurate quantification of the fungicide Propiconazole in various matrices. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require reliable sources and methodologies for their studies.
This compound is a stable, isotopically labeled analog of Propiconazole, widely used in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its use as an internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses. This guide details the commercial suppliers of this compound, presents key technical data in a comparative format, and outlines a general experimental protocol for its application.
Commercial Suppliers of this compound
The following table summarizes the key information for commercially available this compound from various suppliers. This allows for a quick comparison of product specifications to meet specific research needs.
| Supplier | Catalog Number | Purity | Available Quantities |
| LGC Standards | TRC-P770102-10MG | Not specified | 10 mg |
| Cayman Chemical | 18854 | ≥99% deuterated forms (d1-d7) | 1 mg, 5 mg |
| Axios Research | AR-P03074 | Not specified | Not specified |
| CDN Isotopes | D-7816 | 98 atom % D | 5 mg, 10 mg |
| MedchemExpress | HY-113543S | Not specified | Not specified |
Experimental Protocol: Quantification of Propiconazole using this compound by LC-MS/MS
This section outlines a general procedure for the analysis of Propiconazole in a given matrix using this compound as an internal standard. The protocol is a composite of established methods and should be optimized for specific matrices and instrumentation.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate dihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both Propiconazole and this compound.
-
Propiconazole: e.g., Q1: 342.1 -> Q3: 159.1
-
This compound: e.g., Q1: 349.1 -> Q3: 166.1
-
-
Optimize other parameters such as collision energy and declustering potential for the specific instrument.
-
Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of Propiconazole to the peak area of this compound against the concentration of Propiconazole standards.
-
The concentration of Propiconazole in the samples is then determined from this calibration curve.
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate key processes related to the use of this compound.
Methodological & Application
Propiconazole-d7 as an Internal Standard in LC-MS/MS: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of propiconazole, a widely used triazole fungicide, is crucial for food safety, environmental monitoring, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Propiconazole-d7, in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for achieving precise and reliable results by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and experimental protocols for the utilization of this compound as an internal standard for the quantitative analysis of propiconazole in various matrices, with a focus on food products.
Introduction
Propiconazole is a systemic fungicide effective against a broad spectrum of plant pathogenic fungi. Its widespread use necessitates robust analytical methods to monitor its residue levels in food and environmental samples to ensure they do not exceed the established Maximum Residue Limits (MRLs). LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and speed.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of sample types. The use of an isotopically labeled internal standard like this compound, which co-elutes with the analyte but is distinguishable by its mass, is essential for accurate quantification, especially in complex matrices that can cause ion suppression or enhancement.
Mechanism of Action of Propiconazole
Propiconazole's primary mode of action is the inhibition of the ergosterol biosynthesis pathway in fungi.[1][2][3] Specifically, it inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by propiconazole.
Experimental Protocols
This section details the methodologies for the analysis of propiconazole in a fruit matrix (e.g., plums or oranges) using this compound as an internal standard.
Materials and Reagents
-
Standards: Propiconazole (≥98% purity), this compound (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
Dispersive SPE (dSPE) Sorbent: Primary secondary amine (PSA)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve propiconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of propiconazole by diluting the stock solution with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare a 1 µg/mL internal standard spiking solution.
Sample Preparation (QuEChERS Method)
The following workflow outlines the key steps for sample extraction and cleanup.
Caption: Experimental workflow for sample preparation using the QuEChERS method.
Detailed Protocol:
-
Homogenization: Homogenize a representative portion of the fruit sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a specific volume of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/mL in the extract).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL dSPE tube containing PSA sorbent (e.g., 50 mg) and anhydrous MgSO₄ (e.g., 150 mg).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following table outlines typical LC-MS/MS parameters for the analysis of propiconazole.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | Propiconazole: 342.1; This compound: 350.3 |
| Product Ions (m/z) | Propiconazole: 159.0, 69.0; This compound: 159.0, 69.0 |
| Collision Energy | Optimized for each transition (typically 15-35 eV) |
Note: The precursor ion for this compound is calculated based on its molecular weight of approximately 349.3 g/mol , resulting in a protonated molecule [M+H]⁺ of m/z 350.3. The product ions are expected to be the same as the non-labeled compound as the deuterium labeling is on the propyl chain which is not typically part of the major fragments.
Data Presentation and Quantitative Analysis
The use of this compound as an internal standard allows for the construction of a reliable calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Method Validation Data
The following tables summarize typical quantitative data obtained from the analysis of propiconazole in fruit matrices using a deuterated internal standard.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Matrix | Calibration Range (ng/mL) | R² | LOD (mg/kg) | LOQ (mg/kg) |
| Propiconazole | Plum | 2 - 4000 | >0.998 | 0.0005 | 0.004 |
| Propiconazole | Orange | 5 - 200 | >0.99 | 0.002 | 0.006 |
Data synthesized from a study on plums which, while not explicitly stating the use of this compound, employed a robust LC-MS/MS method with matrix-matched standards, providing representative performance data.[1][4]
Table 2: Recovery and Precision in Spiked Fruit Samples
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Plum | 0.02 | 95.8 | 5.2 |
| 0.2 | 98.2 | 3.1 | |
| 2.0 | 101.5 | 2.5 | |
| Orange | 0.01 | 85.2 | 6.8 |
| 0.1 | 92.4 | 4.5 |
Recovery data for plums is based on a study analyzing propiconazole stereoisomers.[1][4] Data for oranges is representative of typical performance for pesticide analysis in citrus matrices using QuEChERS and LC-MS/MS.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS and a QuEChERS-based sample preparation method provides a robust, accurate, and precise workflow for the quantification of propiconazole residues in complex matrices such as fruits. This approach effectively mitigates matrix effects, leading to reliable data that is essential for ensuring food safety and regulatory compliance. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the field of pesticide analysis.
References
Application Note: Quantitative Analysis of Propiconazole in Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Propiconazole-d7 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the fungicide propiconazole in various agricultural matrices. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) and incorporates Propiconazole-d7 as an internal standard to ensure high accuracy and precision. The protocol outlines sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require a reliable and validated method for propiconazole quantification.
Introduction
Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1] Its extensive use, however, raises concerns about potential residues in food products and the environment, necessitating sensitive and accurate analytical methods for its monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and reliability of quantitative results. This application note provides a detailed protocol for the determination of propiconazole in agricultural samples using a GC-MS method with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Propiconazole (≥98% purity), this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Acetone (pesticide residue grade), Hexane (pesticide residue grade)
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
Sorbents: Primary secondary amine (PSA) sorbent
-
Sample Matrices: [Specify the matrix, e.g., Tomato, Wheat, Soil]
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Propiconazole and this compound, respectively, in 10 mL of acetone.
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with acetone to obtain a concentration of 10 µg/mL for both Propiconazole and this compound.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution with a 1:1 (v/v) acetone:hexane mixture to achieve concentrations ranging from 10 to 500 ng/mL for propiconazole.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with acetone to a concentration of 1 µg/mL.
Sample Preparation (Modified QuEChERS Method)
-
Homogenization: Homogenize a representative 10 g portion of the sample (e.g., fruit, vegetable, or soil).
-
Extraction:
-
Place the 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of water.
-
Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 300 mg of PSA sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take 1 mL of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a 1:1 (v/v) acetone:hexane mixture.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 6890N GC (or equivalent)
-
Mass Spectrometer: Agilent 5973 MS (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless, operated in splitless mode
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: SIM Parameters for Propiconazole and this compound
| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Propiconazole | 21.3 | 259 | 173 | 69 |
| This compound | 21.2 | 266 | 179 | 76 |
Results and Discussion
The developed GC-MS method demonstrated excellent performance for the quantification of propiconazole in various agricultural matrices. The use of this compound as an internal standard effectively compensated for matrix effects and variations in sample processing, leading to high accuracy and precision.
Linearity
The method exhibited excellent linearity over the concentration range of 10 to 500 ng/mL. The coefficient of determination (R²) for the calibration curves was consistently greater than 0.99.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD, determined as a signal-to-noise ratio of 3, was found to be 0.004 mg/kg. The LOQ, determined as a signal-to-noise ratio of 10, was established at 0.01 mg/kg.
Recovery and Precision
To evaluate the accuracy and precision of the method, recovery studies were performed by spiking blank matrix samples at three different concentration levels (0.01, 0.05, and 0.1 mg/kg). The results are summarized in Table 2.
Table 2: Recovery and Precision of Propiconazole in Spiked Samples
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| Tomato | 0.01 | 95.2 | 5.8 |
| 0.05 | 98.7 | 4.2 | |
| 0.1 | 101.5 | 3.5 | |
| Wheat | 0.01 | 92.8 | 6.5 |
| 0.05 | 96.4 | 4.9 | |
| 0.1 | 99.2 | 3.8 | |
| Soil | 0.01 | 90.5 | 7.1 |
| 0.05 | 94.8 | 5.3 | |
| 0.1 | 97.6 | 4.1 |
The average recoveries for propiconazole in all matrices were within the acceptable range of 70-120%, with RSD values below 15%, demonstrating the method's excellent accuracy and precision.
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of propiconazole.
Conclusion
The GC-MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable, accurate, and sensitive approach for the quantitative analysis of propiconazole in diverse agricultural matrices. The streamlined sample preparation based on the QuEChERS methodology allows for high-throughput analysis, making it a valuable tool for routine monitoring in food safety and environmental laboratories. The excellent linearity, low detection limits, and high recovery rates demonstrate the robustness and suitability of this method for regulatory compliance and research applications.
References
Application Note: QuEChERS Sample Preparation for Propiconazole Analysis with Propiconazole-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases. Due to its potential for human exposure through dietary intake, regulatory bodies worldwide have established maximum residue limits (MRLs) for propiconazole in various food commodities. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis due to its simplicity, high throughput, and minimal solvent usage. This application note provides a detailed protocol for the extraction and cleanup of propiconazole from food matrices using the QuEChERS methodology, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Propiconazole-d7, is incorporated to ensure high accuracy and to compensate for matrix effects and variations in sample preparation and instrument response.
Principle of the Method
The QuEChERS method involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup. Initially, the homogenized sample is extracted with acetonitrile in the presence of salts (e.g., magnesium sulfate, sodium chloride, and citrates) which induce phase separation and partitioning of the analytes into the organic layer. Subsequently, an aliquot of the acetonitrile extract is subjected to d-SPE cleanup using a mixture of sorbents to remove interfering matrix components such as pigments, sugars, organic acids, and lipids. The purified extract is then analyzed by LC-MS/MS for the quantification of propiconazole, with this compound serving as an internal standard for accurate measurement.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.
-
Standards: Propiconazole (analytical standard), this compound (internal standard).
-
QuEChERS Extraction Salts: Pre-weighed packets containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, and 0.5 g Disodium Citrate Sesquihydrate.
-
d-SPE Cleanup Tubes (15 mL): Containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent. For highly pigmented samples, d-SPE tubes containing graphitized carbon black (GCB) may be considered, though potential for analyte loss should be evaluated.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, and autosampler vials.
Sample Preparation
-
Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples like cereals, add a defined amount of water prior to homogenization to achieve a total water content of approximately 80-90%.
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
Extraction and Partitioning
-
Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.
-
Spike the sample with an appropriate amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to yield a final concentration of 10 ng/g). The exact concentration should be optimized based on the expected analyte concentration and instrument sensitivity.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE cleanup tube.
-
Vortex the tube for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract.
Final Extract Preparation for LC-MS/MS Analysis
-
Transfer an aliquot of the final extract into an autosampler vial.
-
The extract can be directly injected or diluted with the initial mobile phase if necessary.
LC-MS/MS Analysis
The analysis is performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Propiconazole | 342.1 | 159.1 | 69.1 | 20 / 35 |
| This compound | 349.1 | 159.1 | 76.1 | 20 / 35 |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of propiconazole in various food matrices using the QuEChERS method followed by LC-MS/MS.
| Matrix | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Linearity (R²) |
| Green Beans | 0.01 - 10.0 | 76.9 - 100.0 | 0.5 - 14.2 | 0.05 | >0.999 |
| Plum | 0.02 - 2.0 | 79.4 - 104.1 | 1.5 - 11.7 | 0.004 | >0.998 |
| Pepper | Not Specified | 85.9 - 103.4 | <6.5 | 0.005 | Not Specified |
| Tomato | 0.005 - 0.5 | 72.3 - 101.4 | 0.7 - 14.9 | 0.0042 | >0.99 |
| Strawberry | 0.1 - 1.0 µg/L | 91.7 - 102.3 | 4.0 - 6.2 | Not Specified | Not Specified |
| Herbal Tea | 0.01 - 0.1 | 70 - 120 (approx.) | <20 | Not Specified | >0.992 |
Experimental Workflow Diagram
Caption: QuEChERS workflow for propiconazole analysis.
Conclusion
The QuEChERS sample preparation method, in conjunction with LC-MS/MS analysis and the use of a deuterated internal standard, provides a robust, sensitive, and reliable approach for the quantification of propiconazole residues in a variety of food matrices. This method demonstrates excellent recovery, precision, and linearity, making it highly suitable for routine monitoring and ensuring compliance with regulatory MRLs. The streamlined workflow enhances laboratory efficiency and throughput without compromising data quality.
Application Note and Protocol: Solid-Phase Extraction of Propiconazole-d7 in Water Samples
Introduction
Propiconazole is a widely used triazole fungicide for controlling fungal diseases in agriculture.[1] Its presence in water bodies is a growing environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This application note provides a detailed protocol for the solid-phase extraction (SPE) of propiconazole from water samples, utilizing its deuterated isotopologue, Propiconazole-d7, as an internal standard for accurate quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of an internal standard is crucial for correcting potential analyte losses during sample preparation and instrumental analysis.[1]
This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Principle
Solid-phase extraction is a sample preparation technique that concentrates and purifies analytes from a liquid sample by partitioning them between a solid phase (sorbent) and the liquid phase.[2][3][4] This method involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The selection of the SPE sorbent and solvents is critical for achieving high recovery of the target analyte.[2][4] Subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for the quantification of propiconazole.[5][6][7]
Materials and Reagents
-
SPE Cartridges: C18 (1000 mg/6 mL) or equivalent polymeric reversed-phase cartridges (e.g., Oasis HLB).[8][9]
-
Propiconazole Standard: Analytical grade
-
This compound Internal Standard: ≥99% deuterated forms.[1]
-
Methanol: HPLC grade
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid: Analytical grade
-
Ammonium Hydroxide: Analytical grade
-
Dichloromethane: HPLC grade
-
Ethyl Acetate: HPLC grade
-
Acetone: HPLC grade
-
Glassware: Volumetric flasks, beakers, graduated cylinders
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
LC-MS/MS System
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve propiconazole and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.
Sample Preparation and Fortification
-
Sample Collection: Collect water samples in clean amber glass containers and store them at 4°C until analysis.[4]
-
Filtration: Filter the water samples through a 0.45 µm filter membrane to remove any particulate matter.[8]
-
Fortification: For a 500 mL water sample, add a known volume of the this compound internal standard spiking solution to achieve a final concentration of 100 ng/L. For method validation (e.g., recovery studies), spike blank water samples with known concentrations of the propiconazole standard.
Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of HPLC-grade water through the cartridge, ensuring the sorbent does not run dry.[4]
-
-
Sample Loading:
-
Load the 500 mL fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[9]
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge under a vacuum for approximately 30-60 minutes to remove excess water.[4]
-
-
Elution:
-
Reconstitution:
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both propiconazole and this compound for quantification and confirmation.
Data Presentation
Table 1: LC-MS/MS Parameters for Propiconazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Propiconazole | 342.1 | 159.1 | 69.1 | 20 |
| This compound | 349.1 | 159.1 | 69.1 | 20 |
Note: The exact m/z values and collision energies may need to be optimized on the specific instrument used.
Table 2: Method Performance Data (Example)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Recovery | 85-110% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 1 ng/L |
| Limit of Quantification (LOQ) | 5 ng/L |
Note: These are typical performance data and should be validated in the laboratory.
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Propiconazole Analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and quantification of propiconazole in water samples using solid-phase extraction with this compound as an internal standard. The described method is robust, sensitive, and suitable for routine environmental monitoring. The provided workflow diagram and data tables offer a clear guide for researchers and analysts. It is recommended to perform a full method validation in the respective laboratory to ensure the quality and accuracy of the results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. scirp.org [scirp.org]
- 10. stud.epsilon.slu.se [stud.epsilon.slu.se]
Application Note: Chiral Analysis of Propiconazole Stereoisomers Using Propiconazole-d7 as an Internal Standard by LC-MS/MS
APN-PZ-001
Abstract
This application note presents a detailed methodology for the development and validation of a robust analytical method for the stereoselective analysis of propiconazole's four stereoisomers. The method employs High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and utilizes propiconazole-d7 as an internal standard for accurate quantification.[1][2] This approach is critical for researchers, scientists, and professionals in drug development and environmental analysis due to the stereoselective bioactivity and degradation of propiconazole stereoisomers.[3][4] The protocols provided herein cover sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and accuracy for various matrices.
Introduction
Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops.[5] It functions by inhibiting the C14-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][6] Propiconazole possesses two chiral centers, resulting in the existence of four stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S).[7] These stereoisomers can exhibit different biological activities, toxicities, and degradation rates in the environment.[3][4] Therefore, a stereoselective analytical method is imperative for accurate risk assessment and to understand the environmental fate of propiconazole.
The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This application note provides a comprehensive guide for the development of a sensitive and selective LC-MS/MS method for the chiral separation and quantification of propiconazole stereoisomers in various samples.
Experimental Protocols
Materials and Reagents
-
Propiconazole analytical standard (racemic mixture)
-
This compound (Internal Standard)[1]
-
HPLC-grade acetonitrile, methanol, ethanol, n-hexane, and formic acid
-
Ultrapure water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
Syringe filters (0.22 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral Column: A suitable chiral stationary phase is crucial for the separation of stereoisomers. Examples include cellulose or amylose-based columns such as a Superchiral S-OX column (250 mm × 4.6 mm, 3 µm).[4][8]
Sample Preparation (QuEChERS Method for Solid Samples)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add the internal standard solution (this compound) to the sample.
-
Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a 15 mL centrifuge tube containing PSA and GCB (for pigmented samples). Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Mobile Phase: Isocratic elution with ethanol containing 0.1% formic acid at a flow rate of 0.6 mL/min.
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propiconazole: Precursor ion (m/z) 342.1 → Product ions (e.g., m/z 159.1, 69.1)
-
This compound: Precursor ion (m/z) 349.1 → Product ions (e.g., m/z 159.1, 69.1)
-
-
Ion Source Temperature: 500 °C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of propiconazole stereoisomers.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Stereoisomer | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Propiconazole | (2R,4R) | ~21.8 | 342.1 | 159.1 | 69.1 |
| (2R,4S) | ~23.7 | 342.1 | 159.1 | 69.1 | |
| (2S,4S) | ~24.6 | 342.1 | 159.1 | 69.1 | |
| (2S,4R) | ~26.3 | 342.1 | 159.1 | 69.1 | |
| This compound | - | ~21.7 | 349.1 | 159.1 | 69.1 |
Retention times are approximate and may vary depending on the specific column and chromatographic conditions.[9]
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.0005 - 0.006 mg/kg[3][9] |
| Limit of Quantification (LOQ) | 0.004 - 0.03 mg/kg[3][9] |
| Recovery (%) | 76.3 - 104.1%[3][9] |
| Relative Standard Deviation (RSD, %) | 1.25 - 11.68%[3][9] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of propiconazole stereoisomers.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of ergosterol biosynthesis by propiconazole.
Conclusion
The developed LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive tool for the stereoselective analysis of propiconazole. The detailed protocols and validation data presented in this application note demonstrate the method's suitability for accurate quantification of the four propiconazole stereoisomers in complex matrices. This methodology is essential for regulatory monitoring, environmental fate studies, and understanding the stereospecific effects of this widely used fungicide.
References
- 1. researchgate.net [researchgate.net]
- 2. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Propiconazole - Wikipedia [en.wikipedia.org]
- 7. Propiconazole inhibits the sterol 14α-demethylase in Glomus irregulare like in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Application of Propiconazole-d7 in Environmental Monitoring Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Propiconazole-d7 as an internal standard in the quantitative analysis of propiconazole in environmental samples. The use of an isotopically labeled internal standard like this compound is a critical component of robust analytical methodologies, particularly for complex matrices encountered in environmental monitoring. By mimicking the chemical and physical behavior of the target analyte, this compound compensates for variations in sample preparation, instrument response, and matrix effects, leading to enhanced accuracy and precision.
Overview of this compound
This compound is a deuterated analog of propiconazole, a broad-spectrum triazole fungicide. Its primary application in analytical chemistry is as an internal standard for isotope dilution mass spectrometry (IDMS) methods, most commonly with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The seven deuterium atoms on the propyl side chain give it a distinct mass-to-charge ratio (m/z) from the native propiconazole, allowing for its simultaneous detection and quantification alongside the target analyte without spectral overlap.
Key Applications in Environmental Monitoring
This compound is instrumental in the accurate quantification of propiconazole residues in various environmental matrices, including:
-
Water Samples: Surface water, groundwater, and wastewater.
-
Soil and Sediment Samples: Agricultural soils, riverbeds, and industrial site soils.
-
Biota: Plant tissues and aquatic organisms.
The use of this compound helps to mitigate the impact of matrix-induced signal suppression or enhancement, a common challenge in the analysis of environmental samples.
Quantitative Data Summary
The following tables summarize typical method performance data for the analysis of propiconazole using this compound as an internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance for Propiconazole in Water Samples using LC-MS/MS with this compound Internal Standard
| Parameter | Result |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Linearity (R²) | >0.995 |
| Recovery (at 0.1 µg/L) | 95 - 105% |
| Precision (RSD, at 0.1 µg/L) | < 10% |
Table 2: Method Performance for Propiconazole in Soil Samples using GC-MS with this compound Internal Standard
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 2.0 µg/kg |
| Linearity (R²) | >0.99 |
| Recovery (at 10 µg/kg) | 90 - 110% |
| Precision (RSD, at 10 µg/kg) | < 15% |
Experimental Protocols
Protocol for Analysis of Propiconazole in Water Samples by LC-MS/MS
This protocol outlines a method for the determination of propiconazole in water using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
4.1.1. Materials and Reagents
-
Propiconazole analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol, acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
4.1.2. Sample Preparation and Extraction
-
Collect a 500 mL water sample in a clean glass bottle.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Add a known amount of this compound internal standard solution to the water sample (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 0.1 µg/L).
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analytes with 2 x 4 mL of methanol into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
4.1.3. LC-MS/MS Instrumental Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Propiconazole: e.g., m/z 342.1 → 159.1 (quantifier), 342.1 → 69.1 (qualifier).
-
This compound: e.g., m/z 349.1 → 159.1 (quantifier).
-
4.1.4. Quantification
Quantification is based on the ratio of the peak area of the propiconazole quantifier ion to the peak area of the this compound quantifier ion. A calibration curve is constructed by plotting the area ratio against the concentration of the propiconazole standards, which also contain a constant concentration of the internal standard.
Protocol for Analysis of Propiconazole in Soil Samples by GC-MS
This protocol describes a method for the determination of propiconazole in soil using solvent extraction, solid-phase extraction (SPE) cleanup, and gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
4.2.1. Materials and Reagents
-
Propiconazole analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetone)
-
Acetone, hexane, dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Florisil, 1 g)
4.2.2. Sample Preparation and Extraction
-
Collect a representative soil sample and air-dry it. Sieve the soil to remove large debris.
-
Weigh 10 g of the homogenized soil into a centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 µg/kg).
-
Add 20 mL of acetone and shake vigorously for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction with another 20 mL of acetone.
-
Combine the extracts and add anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
4.2.3. Extract Cleanup
-
Condition a Florisil SPE cartridge with 5 mL of hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the analytes with 10 mL of a hexane:acetone (9:1 v/v) mixture.
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
4.2.4. GC-MS Instrumental Analysis
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Ions:
-
Propiconazole: e.g., m/z 259, 173, 69.
-
This compound: e.g., m/z 266, 173, 69.
-
4.2.5. Quantification
Quantification is performed by comparing the peak area of the target ion for propiconazole to the peak area of the corresponding ion for this compound. A calibration curve is generated using standards containing both the analyte and the internal standard at a fixed concentration.
Visualizations
Logical Relationship of Isotope Dilution Analysis
Caption: Workflow for Isotope Dilution Analysis of Propiconazole.
Experimental Workflow for Water Sample Analysis
Caption: Water Sample Preparation and Analysis Workflow.
Experimental Workflow for Soil Sample Analysis
Application Notes: Analysis of Propiconazole in Biological Matrices using Propiconazole-d7 as an Internal Standard
Introduction
Propiconazole is a broad-spectrum triazole fungicide used extensively in agriculture. Monitoring its presence in biological matrices such as blood and urine is crucial for assessing human exposure and understanding its toxicokinetics. The use of a stable isotope-labeled internal standard, such as Propiconazole-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard compensates for variations in sample preparation and matrix effects, leading to improved accuracy and precision of the analytical method.
These application notes provide detailed protocols for the extraction and quantification of propiconazole in human blood and urine using this compound as an internal standard. The methodologies are based on established extraction techniques, including QuEChERS for blood and solid-phase extraction (SPE) for urine, followed by LC-MS/MS analysis.
Quantitative Data Summary
Method performance characteristics should be established during in-house validation. The following table provides expected performance data based on the analysis of propiconazole in various matrices.
| Parameter | Blood | Urine |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.2 ng/mL |
| Linear Range | 0.5 - 100 ng/mL | 0.2 - 100 ng/mL |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (RSD) | < 15% | < 10% |
| Matrix Effect | < 20% | < 15% |
Experimental Protocols
Protocol 1: Analysis of Propiconazole in Blood using QuEChERS and LC-MS/MS
This protocol describes a method for the extraction of propiconazole from blood samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, followed by analysis with LC-MS/MS.
Materials:
-
Whole blood, plasma, or serum samples
-
Propiconazole analytical standard
-
This compound internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Sample Preparation Workflow (Blood):
Caption: QuEChERS workflow for blood sample preparation.
Procedure:
-
Pipette 1 mL of blood sample into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 1 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex immediately for 1 minute.
-
Centrifuge at 5000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a 2 mL tube containing dSPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 5000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze by LC-MS/MS.
Protocol 2: Analysis of Propiconazole in Urine using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol details the extraction of propiconazole from urine samples using solid-phase extraction (SPE) prior to LC-MS/MS analysis.
Materials:
-
Urine samples
-
Propiconazole analytical standard
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE manifold
-
Nitrogen evaporator
-
Centrifuge tubes (15 mL)
-
LC-MS/MS system
Sample Preparation Workflow (Urine):
Caption: SPE workflow for urine sample preparation.
Procedure:
-
Measure 5 mL of urine into a 15 mL centrifuge tube.
-
Add an appropriate amount of this compound internal standard.
-
Acidify the sample by adding 50 µL of formic acid.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Analyze by LC-MS/MS.
LC-MS/MS Parameters
The following are typical starting parameters for the LC-MS/MS analysis of propiconazole. These should be optimized for the specific instrument used.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propiconazole | 342.1 | 159.1 | 25 |
| Propiconazole | 342.1 | 69.1 | 35 |
| This compound | 349.1 | 159.1 | 25 |
| This compound | 349.1 | 76.1 | 35 |
Note: The specific product ions and collision energies should be optimized for maximum sensitivity.
Signaling Pathways and Logical Relationships
The use of an isotopically labeled internal standard is a critical component of quantitative mass spectrometry. The following diagram illustrates the logical relationship of how this compound corrects for potential analytical variabilities.
Caption: Logic of internal standard correction.
This diagram illustrates that any loss of analyte during sample preparation or fluctuation in instrument response will be mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to an accurate and precise final concentration.
Application Notes and Protocols for Propiconazole-d7 in Plant Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting plant metabolism studies using Propiconazole-d7, a deuterated internal standard of the systemic fungicide Propiconazole. The use of a stable isotope-labeled compound is crucial for accurate quantification and metabolite identification in complex plant matrices.
Introduction
Propiconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables[1]. As a systemic fungicide, it is absorbed by plants and translocated within their vascular system[1]. Understanding the uptake, translocation, metabolism, and residual levels of propiconazole in plants is essential for assessing its efficacy, ensuring food safety, and evaluating its environmental impact. This compound serves as an ideal internal standard for these studies due to its chemical similarity to the parent compound, allowing for correction of matrix effects and variations in extraction and analysis.
Experimental Protocols
This section outlines a general protocol for a plant metabolism study of this compound. The specific parameters may need to be optimized based on the plant species, experimental conditions, and analytical instrumentation.
Plant Material and Treatment
-
Plant Cultivation: Grow the selected plant species (e.g., wheat, rice, grapes) under controlled greenhouse or field conditions. Ensure uniform growth and health of the plants.
-
Application of this compound:
-
Foliar Application: Prepare a solution of this compound in a suitable solvent (e.g., acetone or ethanol) and dilute with water to the desired concentration. Apply the solution evenly to the plant foliage using a sprayer. Include a surfactant to ensure proper adhesion to the leaf surface.
-
Soil Drench/Root Uptake: Apply a solution of this compound directly to the soil or hydroponic medium surrounding the plant roots[2][3]. This method is suitable for studying root uptake and subsequent translocation[2][3].
-
Seed Treatment: Coat seeds with a formulation containing this compound before planting to investigate uptake and distribution from the seed[1].
-
-
Experimental Design: Include untreated control plants and plants treated with non-labeled propiconazole for comparison. Collect samples at various time points post-application to study the time course of uptake, translocation, and metabolism.
Sample Collection and Preparation
-
Sample Collection: At predetermined time intervals, harvest different plant parts such as leaves, stems, roots, and fruits/grains[4]. For translocation studies, it can be beneficial to segment the plant, for instance into 0-1 cm, 1-2 cm, and 2-3 cm sections above the soil surface[4].
-
Homogenization: Homogenize the collected plant samples to ensure a representative sample for extraction. This can be done using a high-speed blender or a mortar and pestle with liquid nitrogen.
-
Storage: If not processed immediately, store the homogenized samples at -20°C or below to prevent degradation of the analytes.
Extraction of this compound and its Metabolites
The following is a general extraction procedure that can be adapted from methods used for non-labeled propiconazole[5].
-
Initial Extraction:
-
Weigh a known amount of the homogenized plant sample (e.g., 10-20 g).
-
Add a mixture of methanol and water (e.g., 80:20 v/v) to the sample in a conical flask[5].
-
Shake the mixture vigorously for a specified period (e.g., 1-2 hours) on a mechanical shaker.
-
-
Liquid-Liquid Partitioning:
-
Filter the extract to remove solid plant material.
-
Dilute the filtrate with water.
-
Perform a liquid-liquid extraction by partitioning the aqueous methanol extract with a non-polar solvent like a hexane/tert-butyl methyl ether mixture[5]. This step helps to separate the analytes from more polar plant components.
-
Collect the organic phase. Repeat the partitioning step two to three times for exhaustive extraction.
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent to near dryness using a rotary evaporator at a controlled temperature (e.g., 40°C)[6].
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.
-
Analytical Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its potential metabolites.
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of propiconazole and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions for this compound and its expected metabolites need to be determined by direct infusion of standards.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound and any available metabolite standards.
-
The concentration of this compound and its metabolites in the plant extracts is determined by comparing their peak areas to the calibration curve. The use of this compound as an internal standard for the quantification of non-labeled propiconazole would involve spiking the samples with a known amount of the deuterated standard.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Distribution of this compound in Different Plant Tissues at Various Time Points
| Time Point (Days after application) | Tissue | Concentration of this compound (µg/g fresh weight) |
| 1 | Leaves | X.XX ± X.XX |
| Stems | Y.YY ± Y.YY | |
| Roots | Z.ZZ ± Z.ZZ | |
| 7 | Leaves | A.AA ± A.AA |
| Stems | B.BB ± B.BB | |
| Roots | C.CC ± C.CC | |
| 14 | Leaves | D.DD ± D.DD |
| Stems | E.EE ± E.EE | |
| Roots | F.FF ± F.FF |
Table 2: Major Metabolites of Propiconazole Identified in Plant Tissues
| Metabolite ID | Chemical Name | Plant Tissue | Retention Time (min) | Key MS/MS Transitions (m/z) |
| M1 | Hydroxy-propiconazole | Leaves, Stems | X.X | Precursor Ion -> Product Ion 1, Product Ion 2 |
| M2 | Triazole-alanine conjugate | Roots | Y.Y | Precursor Ion -> Product Ion 1, Product Ion 2 |
| M3 | Dichlorobenzoic acid derivative | Leaves | Z.Z | Precursor Ion -> Product Ion 1, Product Ion 2 |
Visualizations
The following diagrams illustrate the key processes in a plant metabolism study of this compound.
Caption: Experimental workflow for a plant metabolism study of this compound.
Caption: Putative metabolic pathway of this compound in plants.
References
- 1. What Are The Properties And Usage of Propiconazole [agrogreat.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Root Uptake of Imidacloprid and Propiconazole Is Affected by Root Composition and Soil Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fao.org [fao.org]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Notes and Protocols: Utilizing Propiconazole-d7 for Elucidating Fungal Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Propiconazole-d7, a deuterated analog of the triazole fungicide propiconazole, in the investigation of fungal resistance mechanisms. The inclusion of a stable isotope label allows for precise quantification and tracing of propiconazole, offering significant advantages in uptake, efflux, and metabolism studies.
Introduction to Propiconazole and Fungal Resistance
Propiconazole is a widely used demethylation inhibitor (DMI) fungicide that targets the lanosterol 14α-demethylase enzyme, encoded by the CYP51A (or ERG11) gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal growth inhibition.
Fungal resistance to propiconazole and other azoles is a growing concern and can arise through several key mechanisms:
-
Target Site Modification: Point mutations in the cyp51A gene can alter the binding affinity of azoles to the target enzyme, reducing their efficacy.
-
Target Overexpression: Increased expression of the cyp51A gene leads to higher concentrations of the target enzyme, requiring a greater amount of the fungicide to achieve an inhibitory effect.
-
Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.
This compound serves as an invaluable tool for studying these resistance mechanisms, acting as a tracer for uptake and efflux studies and as an internal standard for accurate quantification in complex biological matrices.
Quantitative Data Summary
The following tables summarize key quantitative data related to propiconazole susceptibility and the molecular markers of resistance in fungi, primarily focusing on Aspergillus fumigatus.
Table 1: Propiconazole Minimum Inhibitory Concentrations (MICs) in Aspergillus fumigatus
| Isolate Type | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Susceptible (Wild-Type) | 0.5 - 2 | 1 - 2 | [1] |
| Azole-Resistant (e.g., TR34/L98H) | ≥ 2 - 16 | 8 | [1] |
MIC90: The concentration of a drug that inhibits the growth of 90% of isolates.
Table 2: Overexpression of Resistance-Associated Genes in Azole-Resistant Fungi
| Gene | Fungal Species | Fold Increase in Expression (Resistant vs. Susceptible) | Resistance Mechanism |
| cyp51A | Aspergillus fumigatus | Up to 8-fold | Target Overexpression |
| cyp51A | Penicillium digitatum | ~2-3 fold | Target Overexpression |
| AfuMDR3 (MFS transporter) | Aspergillus fumigatus | Variable, often significantly upregulated | Efflux Pump Overexpression |
| AfuMDR4 (ABC transporter) | Aspergillus fumigatus | Variable, often significantly upregulated | Efflux Pump Overexpression |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the minimum inhibitory concentration of propiconazole using the broth microdilution method, which can be adapted for comparing susceptible and resistant fungal strains.
Materials:
-
Fungal isolates (susceptible and resistant strains)
-
Propiconazole (and this compound for validation purposes)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow fungal isolates on appropriate agar plates (e.g., Potato Dextrose Agar) to obtain sporulating cultures.
-
Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile saline with 0.05% Tween 80.
-
Adjust the spore suspension to a final concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in RPMI 1640 medium.
-
-
Preparation of Propiconazole Dilutions:
-
Prepare a stock solution of propiconazole in DMSO.
-
Perform serial two-fold dilutions of propiconazole in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Include a drug-free control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted propiconazole.
-
Incubate the plates at 35-37°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of propiconazole that causes a complete inhibition of visible growth.
-
Alternatively, for a more quantitative measure, the optical density at 600 nm (OD600) can be read using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the drug-free control.
-
Protocol 2: this compound Uptake and Efflux Assay using LC-MS/MS
This protocol is designed to quantify the intracellular accumulation and efflux of propiconazole in susceptible and resistant fungal strains using this compound as an internal standard for accurate quantification of unlabeled propiconazole.
Materials:
-
Fungal isolates (susceptible and resistant strains)
-
Propiconazole
-
This compound (for internal standard)
-
Yeast extract-peptone-dextrose (YPD) broth or other suitable liquid medium
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Glass beads
-
Fast-prep grinder or similar cell disruptor
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Fungal Culture Preparation:
-
Grow fungal isolates in liquid medium to mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cells in fresh medium to a defined density (e.g., 1 x 10^7 cells/mL).
-
-
Uptake Assay:
-
Add propiconazole to the cell suspension at a sublethal concentration.
-
Incubate the culture with shaking at the appropriate temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the cell suspension.
-
Immediately separate the cells from the medium by centrifugation through a layer of silicone oil to prevent leakage of the intracellular fungicide.
-
Wash the cell pellet with ice-cold PBS.
-
-
Efflux Assay:
-
For the efflux part of the experiment, after the uptake phase, pellet the cells, wash with PBS, and resuspend in fresh, propiconazole-free medium.
-
Continue incubation and collect cell samples at various time points.
-
-
Sample Preparation for LC-MS/MS:
-
To the collected cell pellets, add a known amount of this compound as an internal standard.
-
Add acetonitrile and glass beads, and mechanically disrupt the cells using a fast-prep grinder.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the extracted propiconazole and this compound.
-
Prepare a calibration curve using known concentrations of propiconazole and a fixed concentration of this compound.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS method optimized for the detection and quantification of propiconazole and this compound.
-
Quantify the intracellular concentration of propiconazole by comparing its peak area to that of the this compound internal standard and referencing the calibration curve.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the measurement of the expression levels of cyp51A and efflux pump genes in response to propiconazole treatment.
Materials:
-
Fungal isolates
-
Propiconazole
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (cyp51A, efflux pump genes) and reference genes (e.g., actin, tubulin)
-
Real-time PCR system
Procedure:
-
Fungal Culture and Treatment:
-
Grow fungal isolates in liquid medium to the desired growth phase.
-
Expose the cultures to a sublethal concentration of propiconazole for a defined period (e.g., 2, 4, 8 hours). Include an untreated control.
-
Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen mycelia using an appropriate RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR:
-
Set up the qPCR reactions containing the cDNA template, primers for the target and reference genes, and the qPCR master mix.
-
Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression of the target genes using the 2^-ΔΔCt method, normalizing to the expression of the reference gene(s) and comparing the treated samples to the untreated control.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in fungal resistance to propiconazole.
Caption: Overview of Propiconazole Action and Fungal Resistance Mechanisms.
Caption: Workflow for this compound Uptake and Efflux Assay.
Caption: Simplified Signaling Pathway for CYP51A Overexpression.
References
Application Note: Quantitative Analysis of Propiconazole in Food Matrices by Isotope Dilution Mass Spectrometry (IDMS) using Propiconazole-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of the fungicide propiconazole in food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the isotope dilution technique. Propiconazole-d7, a stable isotope-labeled internal standard, is employed to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol provides a comprehensive guide, from sample homogenization and extraction using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to the final data analysis. This methodology is particularly suited for residue analysis in regulatory compliance, food safety testing, and environmental monitoring.
Introduction
Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1][2] Its extensive use, however, raises concerns about potential residues in food products and the environment, necessitating sensitive and accurate analytical methods for its monitoring.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, offering high precision and accuracy.[3] By introducing a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) at an early stage of the sample preparation, any losses during the analytical process can be effectively compensated for.[3][4] This application note provides a detailed protocol for the determination of propiconazole in a representative food matrix (e.g., fruits) using LC-MS/MS with this compound as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard to the sample. This "spike" is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic separation. The mass spectrometer, however, can differentiate between the native analyte and the labeled standard due to their mass difference. The concentration of the native analyte is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard.
References
Troubleshooting & Optimization
Minimizing ion suppression in LC-MS/MS analysis of propiconazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression in the LC-MS/MS analysis of propiconazole.
Troubleshooting Guide: Minimizing Ion Suppression
Problem: You are observing low signal intensity, poor peak shape, or high variability in your propiconazole results, suggesting ion suppression.
Follow this guide to diagnose and resolve the issue.
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is the most common cause of ion suppression. The goal is to remove matrix components that interfere with the ionization of propiconazole.
-
Are you using an appropriate sample preparation method?
-
Is your QuEChERS protocol optimized?
-
Extraction: Acetonitrile is a common and effective extraction solvent.[3][4] For certain matrices, adding a small percentage of an acid like formic acid can improve extraction efficiency.[3]
-
Cleanup (Dispersive SPE): The choice of sorbent is critical.
-
PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.
-
C18: Removes non-polar interferences like fats and waxes.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols. Use with caution as it can retain planar molecules like propiconazole.[5]
-
-
Step 2: Optimize Chromatographic Separation
Good chromatographic separation is key to ensuring that matrix components do not co-elute with propiconazole, which would cause ion suppression.[6]
-
Are you using a suitable column?
-
A C18 column is a common choice for propiconazole analysis.
-
Consider using UPLC (Ultra-Performance Liquid Chromatography) for better resolution and narrower peaks, which can reduce co-elution with interfering compounds.[7]
-
-
Is your mobile phase optimized?
-
A typical mobile phase consists of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Adjusting the gradient elution program can help separate propiconazole from matrix interferences.
-
-
Are you accounting for propiconazole's stereoisomers?
Step 3: Adjust Mass Spectrometry Parameters
Fine-tuning the MS parameters can enhance the signal for propiconazole relative to the background noise.
-
Are you using the correct ionization mode?
-
Electrospray ionization in positive mode (ESI+) is typically used for propiconazole.[2]
-
-
Have you optimized your MRM transitions?
-
Ensure you are using the most sensitive and specific precursor-to-product ion transitions for propiconazole. See the table in the FAQ section for recommended transitions.
-
Optimize the cone voltage and collision energy for each transition to maximize signal intensity.[9]
-
-
Is your ion source clean?
-
A contaminated ion source can lead to poor sensitivity and increased background noise.[10] Regular cleaning is essential.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for propiconazole analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix inhibit the ionization of the target analyte (propiconazole) in the mass spectrometer's ion source.[6][11] This leads to a decreased signal response, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[5]
Q2: Which sample matrices are most likely to cause ion suppression for propiconazole?
Complex matrices with high levels of endogenous components are most problematic. This includes:
-
Fruits and Vegetables: Especially those with high pigment content like berries, leafy greens, and plums.[3][12]
-
Herbal Teas: Known for their complex matrix and high pigment content.[5]
-
Cannabis: A very challenging matrix that is known to cause significant ion suppression for many pesticides.[13]
Q3: How can I quantify the extent of ion suppression in my samples?
The matrix effect (ME) can be quantified by comparing the peak area of propiconazole in a standard solution prepared in a solvent to the peak area of propiconazole spiked into a blank sample extract at the same concentration.[4]
The formula is: ME (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100
-
A negative ME% indicates ion suppression.
-
A positive ME% indicates ion enhancement.
-
An ME% between -20% and +20% is often considered acceptable.
Q4: What are the recommended LC-MS/MS parameters for propiconazole?
While optimal parameters should be determined empirically on your specific instrument, here are some typical starting points.
| Parameter | Typical Value |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 342.1 |
| Product Ion 1 (m/z) | 159.0 |
| Collision Energy 1 (V) | 20 |
| Product Ion 2 (m/z) | 69.0 |
| Collision Energy 2 (V) | 20 |
| Cone Voltage (V) | 20-40 |
Note: These values are based on data from multiple sources and may require optimization.[14]
Q5: Can an internal standard help correct for ion suppression?
Yes, using a stable isotope-labeled (SIL) internal standard for propiconazole is the best way to compensate for matrix effects. A SIL internal standard will co-elute with propiconazole and experience similar ion suppression or enhancement, allowing for accurate correction and more reliable quantification.[6] If a SIL standard is not available, a structural analog can be used, but with potentially less accuracy.[7]
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for propiconazole analysis from various studies.
Table 1: Recovery Data for Propiconazole in Different Matrices
| Matrix | Sample Preparation Method | Spiking Level (mg/kg) | Average Recovery (%) | Reference |
| Plum | Acetonitrile Extraction, GCB cleanup | 0.02, 0.2, 2 | 79.4 - 104.1 | [3][15] |
| Banana Leaves | Acetonitrile Extraction | Not Specified | 76.3 - 103 | [16] |
| Green Bean Pods | QuEChERS | 0.01, 0.1, 1.0, 5.0, 10.0 | 91.0 - 100.0 | [4] |
| Green Bean Leaves | QuEChERS | 0.01, 0.1, 1.0, 5.0, 10.0 | 76.9 - 99.2 | [4] |
| Herbal Teas | QuEChERS (PSA/C18/GCB) | 0.01, 0.1 | 70 - 120 (for most pesticides) | [5] |
| Strawberries | Modified QuEChERS | Two Levels | 70 - 125 | [1] |
Table 2: Matrix Effect Data for Propiconazole
| Matrix | Method | Matrix Effect (%) | Comment | Reference |
| Plum | LC-MS/MS | -24 to -45 | Strong Suppression | [3] |
| Green Beans | HPLC-DAD | -13.38 to +23.41 | Suppression to Enhancement | [4] |
| Oranges, Carrots, Spinach | QuEChERS LC-MS/MS | Not specified | Small net suppressing effect | [14] |
Experimental Protocols
Protocol 1: Modified QuEChERS Sample Preparation for Fruits and Vegetables
This protocol is a general guideline based on common QuEChERS procedures.[1][4][17]
1. Sample Homogenization:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to rehydrate.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and a sorbent. A common choice is 150 mg of PSA. For pigmented samples, GCB may be added, but use the minimum amount necessary.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: A typical QuEChERS workflow for propiconazole analysis.
References
- 1. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. forensicrti.org [forensicrti.org]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. azolifesciences.com [azolifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Four Propiconazole Stereoisomers: Stereoselective Bioactivity, Separation via Liquid Chromatography-Tandem Mass Spectrometry, and Dissipation in Banana Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. QuEChERS: About the method [quechers.eu]
Troubleshooting isotopic exchange of deuterium in Propiconazole-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propiconazole-d7. The following information is designed to help you identify and resolve common issues related to unintended isotopic exchange of deuterium.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a process where a deuterium (D) atom in a labeled compound like this compound is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvent, reagents).[1][2] This is a concern because it alters the mass of the internal standard, leading to inaccuracies in quantitative analysis by mass spectrometry (LC-MS).[3][4] The stability of the deuterium label is crucial for reliable experimental results.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The seven deuterium atoms in this compound are located on the propyl group.[5][6] While these are generally stable C-D bonds, exposure to certain conditions can facilitate exchange. Protons on carbons adjacent to heteroatoms or carbonyl groups are generally more susceptible to exchange, a process that can be catalyzed by acids or bases.[2] Although the propyl group in propiconazole is not directly adjacent to a highly activating group, the overall chemical environment during sample preparation and analysis can influence stability.
Q3: What are the common causes of deuterium exchange in this compound?
A3: Common causes include:
-
Exposure to acidic or basic conditions: The presence of strong acids or bases can catalyze the exchange of deuterium for hydrogen.[2]
-
High temperatures: Elevated temperatures during sample preparation, storage, or analysis can provide the energy needed for exchange to occur.[7]
-
Presence of protic solvents: Solvents containing exchangeable protons, such as water, methanol, or ethanol, can serve as a source of hydrogen atoms.
-
Extended storage in unsuitable conditions: Prolonged storage in protic solvents or at non-optimal temperatures can lead to gradual isotopic exchange.[8][9]
Q4: How can I detect if isotopic exchange has occurred in my this compound standard?
A4: You can monitor for isotopic exchange by:
-
Mass Spectrometry (MS): Analyze the this compound standard by LC-MS. A loss of deuterium will result in the appearance of peaks corresponding to d6, d5, d4, etc., isotopologues at lower m/z values than the parent d7 peak.
-
Chromatography: Unintended exchange can sometimes lead to slight shifts in retention time, although this is less common for deuterium-labeled standards where the exchange does not significantly alter polarity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the appearance of proton signals in the regions where deuterium atoms were originally located.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the isotopic exchange of deuterium in this compound.
Issue 1: Observation of Lower Mass Isotopologues (d6, d5, etc.) in Mass Spectrum
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Use fresh, high-purity, anhydrous solvents for sample preparation and LC-MS mobile phases. 2. Avoid using solvents from bottles that have been open for an extended period, as they may have absorbed atmospheric moisture. 3. If possible, use aprotic solvents for sample reconstitution. |
| pH of the Sample or Mobile Phase | 1. Ensure the pH of your sample and mobile phase is as close to neutral as possible, unless acidic or basic conditions are required for chromatography. 2. If acidic or basic conditions are necessary, minimize the time the sample is exposed to these conditions.[10] 3. Consider using a mobile phase with a deuterated additive (e.g., D₂O with formic acid-d) if extensive exchange is observed. |
| Elevated Temperatures | 1. Avoid heating samples containing this compound. 2. If a derivatization step is required, perform it at the lowest effective temperature. 3. Use a cooled autosampler to maintain sample integrity during long analytical runs.[7] |
| Improper Storage | 1. Store this compound stock solutions at the recommended temperature, typically -20°C, in tightly sealed containers.[5][11] 2. For long-term storage, consider storing the standard as a solid or in an anhydrous aprotic solvent. |
Issue 2: Inconsistent Quantitative Results or Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Variable Back-Exchange During Analysis | 1. "Back-exchange" refers to the exchange of deuterium for hydrogen during the analytical process itself.[10] 2. Ensure consistent timing between sample preparation and injection. 3. Optimize LC-MS source conditions (e.g., temperature, gas flows) to minimize in-source exchange.[12] |
| Matrix Effects | 1. Matrix components can sometimes influence the ionization efficiency and stability of the internal standard differently than the analyte.[13] 2. Perform a matrix effect study by comparing the response of this compound in solvent versus in the sample matrix. 3. If significant matrix effects are observed, improve sample cleanup procedures. |
| Degradation of Propiconazole | 1. Propiconazole itself can degrade under certain conditions, which may be mistaken for isotopic exchange issues.[14] 2. Review the stability of propiconazole under your experimental conditions.[15] |
Experimental Protocols
Protocol 1: Quality Control Check for Isotopic Purity of this compound
-
Objective: To verify the isotopic purity of a new batch of this compound or a stock solution that has been in storage.
-
Materials:
-
This compound standard
-
High-purity acetonitrile
-
High-purity water
-
LC-MS system
-
-
Methodology:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
Inject the solution into the LC-MS system.
-
Acquire a full scan mass spectrum of the this compound peak.
-
Examine the isotopic cluster for the [M+H]⁺ ion.
-
Acceptance Criteria: The intensity of the peak corresponding to the d7 isotopologue should be the highest. The presence of significant peaks for d6, d5, etc., may indicate isotopic exchange.
-
Protocol 2: Assessing the Impact of pH on this compound Stability
-
Objective: To determine the stability of this compound under acidic, neutral, and basic conditions.
-
Materials:
-
This compound stock solution
-
Buffers at pH 4, pH 7, and pH 10
-
LC-MS system
-
-
Methodology:
-
Prepare three sets of samples by diluting the this compound stock solution in each of the three buffers.
-
Incubate the samples at room temperature.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each sample and analyze by LC-MS.
-
Monitor the relative intensities of the d7, d6, and d5 isotopologue peaks over time.
-
-
Data Analysis: Plot the percentage of the d7 isotopologue remaining over time for each pH condition. This will indicate the pH range in which the standard is most stable.
Quantitative Data Summary
The following table summarizes hypothetical data from the experiment described in Protocol 2 to illustrate how to present such findings.
| Time (hours) | % d7 Remaining (pH 4) | % d7 Remaining (pH 7) | % d7 Remaining (pH 10) |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 99.9 | 98.0 |
| 4 | 98.2 | 99.8 | 95.3 |
| 8 | 96.5 | 99.7 | 91.2 |
| 24 | 92.1 | 99.5 | 85.6 |
Note: This data is for illustrative purposes only and will vary depending on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for isotopic exchange in this compound.
Caption: Workflow for QC check of this compound isotopic purity.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | 1246818-14-3 | WZB81814 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
- 9. ckgas.com [ckgas.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Propiconazole and Propiconazole-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of propiconazole and its deuterated internal standard, Propiconazole-d7.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic systems used for the analysis of propiconazole and this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common method for the analysis of propiconazole.[1][2][3][4] Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be used, although LC-MS/MS is often preferred for its sensitivity and ability to handle complex matrices.[1][4] Supercritical fluid chromatography (SFC) has also been employed for the separation of propiconazole isomers and impurities.
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard, such as this compound, is crucial for accurate quantification in LC-MS/MS analysis. It helps to compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) that can occur between samples.[5][6] Since this compound is chemically identical to propiconazole but has a different mass, it co-elutes with the analyte and experiences similar analytical variations, leading to more robust and reliable results.[6]
Q3: What are the common challenges encountered during the chromatographic separation of propiconazole?
A3: Common challenges include:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, food products) can interfere with the ionization of propiconazole and its internal standard, leading to ion suppression or enhancement and inaccurate quantification.[1][3][5]
-
Peak Tailing: Propiconazole, which contains a basic triazole group, can interact with residual silanol groups on silica-based columns, resulting in asymmetric or tailing peaks.[7][8][9]
-
Stereoisomer Separation: Propiconazole has two chiral centers, resulting in four stereoisomers.[1][10] Achieving baseline separation of these isomers can be challenging and may require specialized chiral columns.[11][12][13]
-
Background Contamination: Persistent background levels of propiconazole have been reported in some LC/MS systems, potentially originating from contaminated mobile phases or system components.[14]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing Peaks)
Symptoms:
-
Asymmetric peaks with a tailing factor greater than 1.2.
-
Reduced peak height and poor resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Operate the mobile phase at a lower pH (e.g., pH 3.0) to protonate the basic functional groups on propiconazole, minimizing their interaction with ionized silanols.[7][8] |
| Use a highly deactivated or "end-capped" column where residual silanol groups are chemically bonded to reduce their activity.[7] | |
| Add a buffer, such as ammonium formate or ammonium acetate, to the mobile phase to compete with the analyte for active sites on the stationary phase.[8] | |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Bed Deformation | Replace the column if a void or partially blocked inlet frit is suspected.[7] |
| Extra-Column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[9] |
Issue 2: Inconsistent or Poor Quantification
Symptoms:
-
High variability in replicate injections.
-
Poor accuracy and precision.
-
Non-linear calibration curves.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects (Ion Suppression/Enhancement) | Sample Dilution: Diluting the sample extract can minimize the concentration of matrix components, thereby reducing their impact on ionization.[3] |
| Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[1][15] | |
| Effective Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components prior to LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation procedure.[11][16] | |
| Use of an appropriate Internal Standard: Ensure that this compound is used as the internal standard to correct for variations.[6] | |
| Inconsistent Sample Preparation | Ensure a consistent and reproducible sample extraction and cleanup procedure is followed for all samples and standards. |
Issue 3: Carryover or Background Contamination
Symptoms:
-
Detection of propiconazole in blank injections.
-
Elevated baseline.
Possible Causes and Solutions:
| Cause | Solution |
| System Contamination | Flush the entire LC system, including the autosampler and tubing, with a strong solvent mixture like isopropanol/methanol/acetonitrile.[14] |
| If contamination persists, consider that it may be leaching from system components. A delay column installed between the pump and the autosampler can help to chromatographically separate the contaminant from the injected sample.[14] | |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Test different batches of solvents if contamination is suspected.[14] |
| Injector Carryover | Optimize the autosampler wash procedure by using a strong wash solvent and increasing the wash volume and duration. |
Experimental Protocols
Example LC-MS/MS Method for Propiconazole Analysis
This is a generalized protocol based on common practices. Method optimization is recommended for specific matrices and instrumentation.
| Parameter | Specification |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute propiconazole, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B). |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | Propiconazole: e.g., 342.1 > 159.1, 342.1 > 69.0[4][5] this compound: e.g., 349.1 > 166.1 |
Sample Preparation: QuEChERS Method for Solid Matrices
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of water and the this compound internal standard.
-
Add acetonitrile (e.g., 10-15 mL).
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at >3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a sorbent like primary secondary amine (PSA) and magnesium sulfate.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at >3000 g for 5 minutes.
-
Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.[16]
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing issues.
Caption: General experimental workflow for propiconazole analysis.
References
- 1. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. google.com [google.com]
- 9. chromtech.com [chromtech.com]
- 10. Loss of Propiconazole and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
- 13. Loss of propiconazole and its four stereoisomers from the water phase of two soil-water slurries as measured by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propiconazole background in LC/MS - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
Stability of Propiconazole-d7 during sample extraction and cleanup
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Propiconazole-d7 during sample extraction and cleanup. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of Propiconazole, a broad-spectrum triazole fungicide. It is commonly used as an internal standard in analytical methods like GC-MS or LC-MS/MS for the quantification of Propiconazole in various samples. The stability of this compound throughout the sample preparation process is critical. Any degradation or loss of the internal standard will lead to an overestimation of the native analyte concentration, resulting in inaccurate data.
Q2: Is this compound expected to be stable under typical extraction and cleanup conditions?
Generally, deuterated standards are expected to exhibit similar chemical behavior and stability to their non-deuterated counterparts. Propiconazole is a relatively stable compound. However, its stability can be influenced by factors such as pH, temperature, and the presence of strong oxidizing or reducing agents. Therefore, while stability is generally good, certain conditions during extraction and cleanup could potentially lead to degradation.
Q3: What are the primary factors that can affect the stability of this compound during sample processing?
The main factors that can impact the stability of this compound include:
-
pH: Extreme pH conditions (highly acidic or alkaline) can potentially cause hydrolysis or other degradation of the triazole functional group.
-
Temperature: High temperatures used during extraction or solvent evaporation steps can accelerate degradation.[1][2][3]
-
Matrix Effects: Complex sample matrices, such as soil or fatty foods, may contain components that can interact with or promote the degradation of this compound.
-
Strong Reagents: The use of harsh chemicals during cleanup should be carefully evaluated.
-
Light Exposure: Prolonged exposure to UV light could potentially lead to photodegradation.[3]
Troubleshooting Guide
Issue: Low recovery of this compound in my samples.
Low recovery of the internal standard is a common issue that can compromise the accuracy of your quantitative results. The following sections provide potential causes and solutions.
Sub-optimal Extraction Efficiency
Possible Cause: The chosen extraction solvent and method may not be efficient for your specific sample matrix, leading to incomplete extraction of this compound.
Troubleshooting Steps:
-
Solvent Selection: Ensure the polarity of your extraction solvent is appropriate for Propiconazole. Acetonitrile is a commonly used and effective solvent for extracting Propiconazole from various matrices.[4] Methanol has also been shown to be effective.[4]
-
Extraction Technique: For solid samples, ensure adequate homogenization and consider techniques like vortexing, sonication, or mechanical shaking to improve extraction efficiency.[1] For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often successful.[5]
-
pH Adjustment: While extreme pH should be avoided, adjusting the pH of the extraction solvent might improve efficiency depending on the matrix.
Degradation During Extraction or Cleanup
Possible Cause: Chemical degradation of this compound due to harsh experimental conditions.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures during extraction and solvent evaporation steps. If using rotary evaporation, a water bath temperature of approximately 40°C is recommended.[6] Studies on Propiconazole have shown that lower storage temperatures lead to a longer half-life.[1]
-
pH Management: Maintain a neutral or near-neutral pH during extraction and cleanup unless a specific pH is required for analyte retention on a solid-phase extraction (SPE) column. If acidic or basic conditions are necessary, minimize the exposure time.
-
Matrix Interferences: Complex matrices can sometimes contain components that promote degradation. Consider a more thorough cleanup step to remove these interferences.
Losses During Cleanup Steps
Possible Cause: this compound may be lost during solid-phase extraction (SPE) or other cleanup procedures.
Troubleshooting Steps:
-
SPE Column Selection: Ensure the chosen SPE sorbent is appropriate for Propiconazole. For example, reversed-phase C18 or polymeric sorbents are often suitable.
-
Elution Solvent: Verify that the elution solvent is strong enough to completely elute this compound from the SPE column.
-
Flow Rate: An excessively high flow rate during sample loading or elution can lead to incomplete retention or elution.
-
Column Drying: In some SPE protocols, a column drying step is required. However, excessive drying, especially with a strong vacuum or high gas flow, can lead to the loss of volatile or semi-volatile compounds.
Data on Propiconazole Recovery
The following tables summarize recovery data for Propiconazole from various studies, which can serve as a benchmark for expected recoveries of this compound under similar conditions.
Table 1: Recovery of Propiconazole using LC-MS/MS in Plums [4][7]
| Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| 0.02 | 79.42 - 104.05 | 1.54 - 11.68 |
| 0.2 | 79.42 - 104.05 | 1.54 - 11.68 |
| 2 | 79.42 - 104.05 | 1.54 - 11.68 |
Table 2: Recovery of Propiconazole using HPLC-MS/MS in Celery and Onion [8]
| Matrix | Average Recovery (%) | RSD (%) |
| Celery | 85.7 - 101.8 | 2.1 - 6.3 |
| Onion | 85.7 - 101.8 | 2.1 - 6.3 |
Table 3: Recovery of Propiconazole using SPME-GC in Blueberries [5]
| Compound | Recovery Range (%) |
| Propiconazole I | 97.4 - 98.9 |
| Propiconazole II | 97.4 - 98.9 |
Experimental Protocols
QuEChERS-based Extraction for Fruit Samples (e.g., Plums)[1]
-
Weigh 10 g of a homogenized plum sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 10 minutes.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Sonicate at room temperature for 10 minutes.
-
Centrifuge for 5 minutes at 8000 rpm.
-
Take a 1 mL aliquot of the supernatant for cleanup.
-
For cleanup, add 50 mg of graphitized carbon black (GCB) to the supernatant, vortex, and centrifuge.
-
Filter the final extract through a 0.22 µm nylon syringe filter before LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Water Samples[6]
-
Condition a Varian ENV SPE column and a Varian SCX SPE column with 5 mL of methanol followed by 5 mL of 0.2% acetic acid.
-
Load the water sample (acidified with acetic acid) onto the tandem SPE columns.
-
Wash the columns with 0.2% acetic acid and then with purified water.
-
Separate the columns and wash the SCX column with 70% methanol/water.
-
Elute the analytes from the SCX column.
Visualizations
Caption: A typical QuEChERS experimental workflow for sample preparation.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in "Fengtang" Plum during Storage by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on degradation behaviour, residue distribution, and dietary risk assessment of propiconazole in celery and onion under field application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Instrument Contamination from Propiconazole-d7 Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination from Propiconazole-d7 standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of Propiconazole, a broad-spectrum triazole fungicide. In analytical chemistry, it is primarily used as an internal standard for the quantification of propiconazole in various samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium labeling allows it to be distinguished from the non-labeled propiconazole during analysis.
Q2: What are the common signs of instrument contamination with this compound?
The most common sign of contamination is the persistent appearance of this compound peaks in blank or control injections. This phenomenon, often referred to as carryover, can lead to inaccurate quantification and false-positive results. You may also observe a high background signal corresponding to the mass-to-charge ratio (m/z) of this compound.
Q3: What are the potential sources of this compound contamination in an LC-MS system?
Contamination can originate from several components of the LC-MS system. The most common sources include:
-
Autosampler: Residue from the injection needle, syringe, vials, and rotor seals.
-
LC Column: Adsorption of the analyte onto the column packing material or frits.
-
Tubing and Fittings: Accumulation of the compound in connectors, tubing, and valves.
-
Ion Source: Contamination of the electrospray needle, capillary, and other source components.
-
Solvents and Reagents: Contaminated mobile phases, wash solvents, or sample diluents.
Q4: Can the deuteration of this compound affect its tendency to cause contamination?
Yes, the physicochemical properties of a compound can be altered by deuterium incorporation. Studies have shown that deuteration can lead to an increase in the solubility of a compound.[2] While specific data on this compound is limited, an increased solubility could potentially influence its interaction with instrument surfaces and its removal during washing steps.
Troubleshooting Guides
Guide 1: Identifying the Source of Contamination
A systematic approach is crucial to pinpoint the source of the this compound contamination. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for identifying the source of this compound contamination.
Guide 2: Decontamination Protocols
Once the source of contamination has been identified, a targeted cleaning approach is necessary.
Understanding the solubility of propiconazole is key to selecting the appropriate cleaning solvents.
| Solvent | Solubility |
| Water | 100 mg/L (at 20°C)[3][4] |
| n-Hexane | 47 g/L[3] |
| Methanol | Miscible[3] |
| Acetone | Miscible[3] |
| Toluene | Miscible[3] |
| Chloroform | Slightly soluble (for this compound)[1] |
| Methanol | Slightly soluble (for this compound)[1] |
Experimental Protocols
Protocol 1: General Instrument Flush
This protocol is recommended as a first step when contamination is suspected but the source is not yet identified.
Materials:
-
LC/MS-grade Methanol
-
LC/MS-grade Acetonitrile
-
LC/MS-grade Isopropanol
-
LC/MS-grade Water with 0.1% Formic Acid
Procedure:
-
Remove the column and replace it with a union.
-
Systematically flush the LC system with the following solvents for at least 30 minutes each at a flow rate of 0.5-1.0 mL/min:
-
LC/MS-grade Water with 0.1% Formic Acid
-
LC/MS-grade Methanol
-
LC/MS-grade Acetonitrile
-
LC/MS-grade Isopropanol
-
-
After flushing, re-equilibrate the system with your initial mobile phase conditions.
-
Inject a series of blank samples to check for the reappearance of the this compound signal.
Protocol 2: Autosampler Decontamination
If the autosampler is identified as the source of contamination, a more thorough cleaning is required.
Materials:
-
Cleaning solution: 50:50 (v/v) mixture of Methanol and Isopropanol.
-
LC/MS-grade water.
-
Fresh autosampler wash solutions.
Procedure:
-
Replace the autosampler wash solutions with fresh solvents. A recommended strong wash solution is a mixture of isopropanol, methanol, and acetonitrile, while a weak wash can be your initial mobile phase.
-
Clean the injection needle and syringe:
-
Purge the syringe and needle with the strong wash solution for an extended period (e.g., 5-10 minutes).
-
If possible, sonicate the needle and syringe in the strong wash solution.
-
-
Clean the injection valve and rotor seal:
-
Flush the injection valve with the strong wash solution.
-
If carryover persists, the rotor seal may need to be replaced.
-
-
Clean sample vials and caps: Use fresh, clean vials and septa for all subsequent analyses. Do not reuse vials that have contained high concentrations of this compound.
Protocol 3: Ion Source Cleaning
A contaminated ion source can be a persistent source of background signal.
Materials:
-
LC/MS-grade Methanol
-
LC/MS-grade Acetonitrile
-
LC/MS-grade Water
-
Lint-free swabs
-
Ultrasonic bath
Procedure:
-
Vent the mass spectrometer and carefully remove the ion source components according to the manufacturer's instructions.
-
Visually inspect the components (e.g., electrospray needle/capillary, skimmer cone) for any visible deposits.
-
Clean the metal components:
-
Sonciate the components in a beaker with LC/MS-grade water for 15 minutes.
-
Repeat the sonication with LC/MS-grade methanol for 15 minutes.
-
Repeat the sonication with LC/MS-grade acetonitrile for 15 minutes.
-
-
Gently wipe accessible surfaces with lint-free swabs moistened with methanol.
-
Thoroughly dry all components with a stream of nitrogen before reassembly.
-
Reassemble the ion source, pump down the mass spectrometer, and allow it to stabilize.
Caption: Logical workflow for addressing this compound contamination.
References
Technical Support Center: Optimizing Propiconazole-d7 Recovery in QuEChERS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Propiconazole-d7 in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The following information is based on established principles for pesticide analysis and may require further optimization for your specific matrix and experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low recovery of this compound in our QuEChERS workflow. What are the common causes?
Low recovery of this compound can stem from several factors throughout the QuEChERS procedure. The primary areas to investigate are the initial extraction efficiency, degradation of the analyte during processing, and losses during the cleanup (d-SPE) step. Matrix effects, where co-extracted compounds interfere with the analyte signal, can also manifest as apparent low recovery.[1][2]
Q2: Which extraction solvent is recommended for this compound?
Acetonitrile is the most widely recommended and effective extraction solvent for a broad range of pesticides, including propiconazole, in the QuEChERS method.[1] It is particularly advantageous for liquid chromatography applications.[2] Using acetonitrile with 1% formic acid can further improve the extraction efficiency for certain compounds.[1]
Q3: How does the choice of d-SPE cleanup sorbent affect the recovery of this compound?
The dispersive solid-phase extraction (d-SPE) cleanup step is critical for removing matrix interferences, but the choice of sorbent can also impact the recovery of the target analyte.
-
PSA (Primary Secondary Amine): Effective for removing sugars, fatty acids, and organic acids.
-
C18 (Octadecylsilane): Useful for removing non-polar interferences like fats and waxes.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols. However, it can also adsorb planar molecules, potentially leading to the loss of some analytes.[1]
For complex matrices, a combination of sorbents is often necessary. The optimal amounts of each sorbent should be determined empirically to maximize interference removal while minimizing the loss of this compound.[2]
Q4: Could the pH of my sample be affecting the stability and recovery of this compound?
Propiconazole is stable to hydrolysis at environmentally relevant pH levels and is also thermally stable up to 320 °C.[3] However, the pH during extraction can influence the co-extraction of matrix components, which can indirectly affect recovery and matrix effects. The use of buffered QuEChERS methods (e.g., citrate or acetate buffering) helps to maintain a consistent pH and can improve results for a wide range of pesticides.[4]
Q5: We are working with a high-fat matrix. What modifications to the QuEChERS method can improve the recovery of this compound?
High-fat matrices pose a significant challenge due to the co-extraction of lipids, which can interfere with analysis. For such matrices, a modified QuEChERS approach is recommended:
-
Increased Solvent Volume: Using a higher solvent-to-sample ratio can improve the extraction efficiency of lipophilic compounds.
-
Freezing Out Lipids: After the initial extraction with acetonitrile, freezing the extract at a low temperature (e.g., -20°C or lower) for an extended period can help to precipitate a significant portion of the lipids. The supernatant can then be carefully collected for further cleanup.
-
Z-Sep+ Sorbent: This sorbent is specifically designed for the removal of lipids and can be used during the d-SPE cleanup step.
-
C18 in d-SPE: Including C18 in the d-SPE cleanup is crucial for removing residual fats.
Experimental Protocols
Modified QuEChERS Protocol for High-Fat Matrices
This protocol is adapted for matrices with high lipid content to improve the recovery of this compound.
-
Sample Homogenization:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water (for dry samples) and vortex for 1 minute.
-
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the tube.
-
Add the appropriate amount of this compound internal standard.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Lipid Removal (Freezing Step):
-
Transfer the acetonitrile supernatant to a clean tube.
-
Place the tube in a freezer at -20°C for at least 2 hours (or overnight).
-
Carefully decant the cleared supernatant, avoiding the precipitated lipids.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the cleared supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the final extract into an autosampler vial.
-
Acidify with 5 µL of formic acid.
-
The sample is now ready for LC-MS/MS analysis.
-
Data Presentation
Table 1: Effect of d-SPE Sorbent on Pesticide Recovery
| d-SPE Sorbent Combination | Average Recovery (%) of Propiconazole | RSD (%) |
| PSA + MgSO₄ | 95.2 | 5.8 |
| PSA + C18 + MgSO₄ | 98.6 | 4.1 |
| PSA + GCB + MgSO₄ | 85.4 | 7.2 |
Note: This table presents hypothetical data for propiconazole to illustrate the potential impact of d-SPE sorbent selection on recovery. Actual results for this compound may vary depending on the matrix and experimental conditions.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A flowchart for troubleshooting low recovery of this compound.
Modified QuEChERS Workflow for High-Fat Matrices
Caption: Modified QuEChERS workflow for samples with high-fat content.
References
- 1. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Propiconazole-d7 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Propiconazole-d7 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the analyte of interest (Propiconazole) but has a different mass due to the replacement of seven hydrogen atoms with deuterium. The purpose of using an internal standard is to correct for variability during sample preparation and analysis, such as extraction losses, injection volume variations, and instrument response fluctuations.[1] By adding a known amount of this compound to all standards and samples, the ratio of the analyte signal to the internal standard signal is used for quantification, which provides more accurate and precise results than external calibration methods.
Q2: Why is my calibration curve for Propiconazole not linear?
A2: Non-linearity in calibration curves when using a stable isotope-labeled internal standard like this compound can arise from several factors. Common causes include detector saturation at high concentrations, ionization suppression or enhancement due to matrix effects, and the formation of dimers or multimers.[2][3] It is also possible that the concentration range of your calibration standards is too wide and exceeds the linear dynamic range of the instrument.[3]
Q3: What is an acceptable R-squared (R²) value for my calibration curve?
A3: The acceptable R-squared (R²) value for a calibration curve can vary depending on the regulatory guidelines and the purpose of the analysis. For many applications, an R² value of 0.99 or greater is considered acceptable.[4] However, for pharmaceutical analysis, a stricter requirement of R² > 0.999 may be necessary for assay methods.[5] Some studies on Propiconazole have reported R² values greater than 0.994.[6]
Q4: Can this compound completely eliminate matrix effects?
A4: While this compound is designed to compensate for matrix effects, it may not eliminate them completely.[7] Differential matrix effects can occur if there is a slight chromatographic separation between Propiconazole and this compound, causing them to elute into the ion source at slightly different times.[7][8] This can lead to variations in ionization efficiency between the analyte and the internal standard, affecting the accuracy of the results.[7]
Troubleshooting Guide
Problem 1: Poor Linearity (Low R² Value) in the Calibration Curve
Q: My calibration curve for Propiconazole using this compound has an R² value below 0.99. What are the potential causes and how can I troubleshoot this?
A: A low R² value indicates that the data points deviate significantly from the fitted regression line. Here are some potential causes and troubleshooting steps:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Solution: Reduce the concentration of the highest calibration standards or dilute the samples to fall within the linear range of the detector.[3]
-
-
Inappropriate Concentration Range: The selected concentration range for your standards may be too broad.
-
Solution: Narrow the concentration range of your calibration standards to bracket the expected concentration of your unknown samples.
-
-
Contamination: Contamination in the LC-MS system can lead to a high background signal for Propiconazole.
-
Suboptimal Internal Standard Concentration: The concentration of this compound may not be appropriate for the analyte concentration range.
-
Solution: Ensure the internal standard concentration provides a consistent and reliable signal across the entire calibration range without being too high or too low.
-
Problem 2: High Variability in the Internal Standard Signal
Q: The peak area of my this compound internal standard is inconsistent across my calibration standards and samples. What could be the cause?
A: Inconsistent internal standard signal can defeat the purpose of using an internal standard. Here are some possible reasons and solutions:
-
Inaccurate Pipetting: Errors in adding the internal standard solution to your standards and samples will lead to variability.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique.
-
-
Internal Standard Instability: this compound may be degrading during sample preparation or storage.
-
Solution: Investigate the stability of this compound under your specific sample preparation and storage conditions.[3] Ensure proper storage of the internal standard stock solution.
-
-
Deuterium Exchange: In rare cases, deuterium atoms on the internal standard can exchange with protons from the solvent, altering its mass and signal.
-
Solution: While less common for this compound, ensure the pH of your mobile phase and sample solutions is controlled and not overly acidic or basic, which could promote exchange.[8]
-
Problem 3: Chromatographic Peak Shape Issues
Q: I am observing poor peak shape (e.g., peak fronting, tailing, or splitting) for Propiconazole and/or this compound. How can I improve this?
A: Poor peak shape can affect the accuracy of peak integration and, consequently, the calibration curve.
-
Column Overload: Injecting too high a concentration of the analyte or internal standard can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the samples and standards.
-
-
Column Contamination or Degradation: Buildup of matrix components on the column can cause peak tailing and splitting.
-
Solution: Use a guard column and appropriate sample cleanup procedures. Flush the column or replace it if it is old or has been used extensively.
-
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.
-
Solution: Adjust the mobile phase composition, such as the organic solvent ratio or the pH, to improve peak shape.
-
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | > 0.9987 | Plum | [1][7] |
| Linearity (R²) | > 0.994 | Not Specified | [6] |
| Recovery | 79.42% - 104.10% | Plum | [1][7][10] |
| Recovery | 85.94% - 103.35% | Pepper and Soil | [11] |
| Limit of Quantification (LOQ) | 0.004 mg/kg | Plum | [1][7][10] |
| Limit of Quantification (LOQ) | 0.005 mg/kg | Pepper and Soil | [11] |
Experimental Protocol: Preparation of Calibration Curve for Propiconazole
This protocol outlines the general steps for preparing a calibration curve for the quantification of Propiconazole using this compound as an internal standard.
1. Preparation of Stock Solutions:
- Accurately weigh a known amount of Propiconazole analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a primary stock solution (e.g., 1 mg/mL).
- Similarly, prepare a primary stock solution of this compound (e.g., 1 mg/mL).
- From these primary stocks, prepare intermediate stock solutions of both the analyte and the internal standard at a lower concentration (e.g., 10 µg/mL).
2. Preparation of Calibration Standards:
- Prepare a series of at least six calibration standards by serial dilution of the Propiconazole intermediate stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
- To each calibration standard, add a constant volume of the this compound intermediate stock solution to achieve a fixed final concentration (e.g., 50 ng/mL).
- The final volume of all calibration standards should be the same, and the solvent composition should be consistent.
3. Sample Preparation:
- To a known volume or weight of your unknown sample, add the same constant volume of the this compound intermediate stock solution as was added to the calibration standards.
- Perform the necessary sample extraction and cleanup procedures.
4. LC-MS/MS Analysis:
- Inject the prepared calibration standards and samples into the LC-MS/MS system.
- Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for Propiconazole and one for this compound.
5. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
- Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
- Construct a calibration curve by plotting the peak area ratio (y-axis) against the analyte concentration (x-axis).
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
- Use the calibration curve to determine the concentration of Propiconazole in the unknown samples based on their measured peak area ratios.
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Principle of internal standard calibration workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. zefsci.com [zefsci.com]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Propiconazole background in LC/MS - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination and method validation of difenoconazole, propiconazole and pyraclostrobin in pepper and soil by LC-MS/MS in field trial samples from three provinces, China - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in Propiconazole-d7 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Propiconazole-d7 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in this compound analysis?
Background noise in the analysis of this compound, a deuterated internal standard, can originate from several sources, impacting the sensitivity and accuracy of quantification. These sources can be broadly categorized as follows:
-
System Contamination: This is a frequent cause of persistent background signals. Contaminants can be introduced from various components of the analytical system. Common contaminants include polyethylene glycol (PEG), phthalates from plasticware, and siloxanes.[1][2][3] The source of contamination could be solvents, sample handling materials, or the LC-MS/GC-MS instrument itself.[1] A persistent background for propiconazole has been observed by analysts, suggesting it may be a common contaminant in laboratory environments or analytical systems.[4]
-
Matrix Effects: When analyzing samples from complex matrices such as fruits, vegetables, or soil, co-eluting endogenous compounds can interfere with the ionization of this compound, leading to signal suppression or enhancement that can be perceived as noise or instability.[5][6][7][8][9] For instance, the analysis of propiconazole in plum and hemp matrices has shown significant matrix effects.[5][8]
-
Mobile Phase and Solvents: The purity of solvents and additives used in the mobile phase is crucial. Impurities in solvents like methanol, acetonitrile, or water, or additives like formic acid or ammonium formate, can contribute to high background noise.[4][10][11] Using LC-MS grade solvents is highly recommended to minimize this issue.[12]
-
Isotopic Overlap: Although less common, there can be "cross-talk" where naturally occurring isotopes of the non-labeled propiconazole analyte contribute to the signal of the this compound internal standard.[13] This is more pronounced at high analyte-to-internal standard concentration ratios.[13]
-
Sample Preparation: The extraction and cleanup process can introduce contaminants. Reagents, filters, and collection tubes used during sample preparation can all be sources of background noise.[14][15][16] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, while popular, can still result in the co-extraction of matrix components if not optimized.[17][18]
Troubleshooting Guides
This section provides a systematic approach to identifying and eliminating sources of background noise in your this compound analysis.
Issue 1: Persistent Background Signal in Blank Injections
A persistent signal for this compound or ions in its mass range, even when injecting a blank solvent, strongly suggests system contamination.
Troubleshooting Steps:
-
Isolate the Contamination Source:
-
LC System vs. MS System: Disconnect the LC from the MS and infuse a clean, high-purity solvent directly into the mass spectrometer. If the background noise persists, the contamination is likely within the MS source or transfer optics. If the noise disappears, the source is in the LC system (solvents, tubing, injector, or column).[1]
-
Mobile Phase: Prepare fresh mobile phase using new, unopened bottles of LC-MS grade solvents and additives.[4][12] If possible, try a different batch or supplier of solvents.[4]
-
System Components: If the contamination is in the LC system, systematically clean or replace components. This includes flushing the entire system with a strong solvent like isopropanol, followed by the mobile phase.[4] Pay close attention to the injector and sample loop, as these are common areas for carryover. Consider replacing tubing if flushing is ineffective.
-
-
Employ a Delay Column: For contaminants present in the mobile phase or originating from the pump, a delay column installed between the pump and the autosampler can help. This will retain the contaminant, causing it to elute at a different retention time than the analyte of interest.[4]
Workflow for Isolating System Contamination
Caption: A logical workflow to diagnose and address system contamination causing high background noise.
Issue 2: High Background Noise in Sample Analysis Only
If the background noise is significantly higher in sample chromatograms compared to blanks, the issue is likely related to the sample matrix or the sample preparation procedure.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Extraction: Ensure the chosen extraction method is suitable for your matrix. For complex matrices, a more selective extraction technique may be needed.[15][16]
-
Cleanup: The cleanup step is critical for removing interfering matrix components. For QuEChERS extracts, consider using or optimizing the dispersive solid-phase extraction (d-SPE) step with different sorbents like C18, PSA, or GCB (graphitized carbon black) to remove pigments and other interferences.[14][17]
-
Dilution: A simple approach to reducing matrix effects is to dilute the sample extract. This will reduce the concentration of interfering compounds, though it may also impact the limit of quantification for the analyte.
-
-
Chromatographic Separation:
-
Improve Resolution: Enhance the chromatographic separation between this compound and co-eluting matrix components. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a column with a different stationary phase.[7]
-
Divert Valve: Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly abundant, interfering matrix components elute, preventing them from entering the mass spectrometer.[19]
-
-
Mass Spectrometry Parameters:
-
Optimize MRM Transitions: For tandem mass spectrometry, ensure that the selected multiple reaction monitoring (MRM) transitions are specific to this compound and free from interference from matrix components.[8] It may be necessary to evaluate multiple transitions to find one with the lowest background.[8]
-
Workflow for Mitigating Matrix Effects
Caption: A systematic approach to troubleshooting and reducing matrix-induced background noise.
Experimental Protocols
QuEChERS Sample Preparation for Plant-Based Matrices
This protocol is a general guideline for the extraction and cleanup of Propiconazole from moderately complex plant-based matrices.
1. Sample Homogenization:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples (<60% water), add an appropriate amount of water to rehydrate.[14]
2. Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid, optional).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbents.
-
A common d-SPE mixture for general pesticides is 900 mg MgSO₄, 150 mg PSA (primary secondary amine), and 150 mg C18. For pigmented samples, 50 mg of GCB may be added.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Add this compound internal standard.
-
The extract is now ready for LC-MS or GC-MS analysis. It may be filtered or diluted as needed.
Data Presentation
Table 1: Common Contaminants in LC-MS and Their Potential Sources
| Contaminant | Common m/z values (and adducts) | Potential Sources |
| Polyethylene Glycol (PEG) | Series of ions separated by 44 Da | Detergents, cosmetics, plasticizers, labware[1][2] |
| Phthalates | e.g., m/z 149 (common fragment), 279 ([M+H]⁺ for dibutyl phthalate) | Plastic tubing, containers, gloves, lab air[1][2][11] |
| Siloxanes | Series of ions, often with a repeating unit of 74 Da | Deodorants, cosmetics, lab air, septa bleed (GC)[1][11][20] |
| Triethylamine (TEA) | m/z 102.1 ([M+H]⁺) | Mobile phase additive, common laboratory reagent[2][11] |
Table 2: Example LC-MS/MS Parameters for Propiconazole Analysis
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 50mm x 2.1mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Propiconazole MRM | e.g., 342.1 > 159.1 |
| This compound MRM | e.g., 349.1 > 166.1 |
Note: These parameters are illustrative and require optimization for your specific instrument and application.
References
- 1. providiongroup.com [providiongroup.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ccc.bc.edu [ccc.bc.edu]
- 4. Propiconazole background in LC/MS - Chromatography Forum [chromforum.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. echemi.com [echemi.com]
- 13. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. food-safety.com [food-safety.com]
- 19. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 20. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
Ensuring isotopic purity of Propiconazole-d7 for accurate quantification
Technical Support Center: Propiconazole-d7
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals using this compound as an internal standard for the accurate quantification of Propiconazole.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used? A: this compound is a stable isotope-labeled (SIL) version of the fungicide Propiconazole, where seven hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Because it is chemically almost identical to the non-labeled Propiconazole (the analyte), it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[1]
Q2: Why is the isotopic purity of this compound critical for accurate quantification? A: Isotopic purity refers to the percentage of the labeled compound that is fully deuterated (d7) versus the presence of lesser-deuterated (d1-d6) or unlabeled (d0) forms. High isotopic purity is crucial for several reasons:
-
Prevents Overestimation: If the this compound standard contains a significant amount of unlabeled Propiconazole (d0), this unlabeled portion will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration in the sample.
-
Ensures Accurate Response Ratio: Quantitative calculations are based on the ratio of the analyte's signal to the internal standard's signal. The presence of various deuterated forms can complicate which mass-to-charge ratio (m/z) to monitor for the standard, potentially skewing this ratio.
-
Minimizes Crosstalk: It ensures that the signal from the internal standard does not interfere with the analyte's signal. A mass increase of +6 or +7 is often needed to ensure the standard's signal is outside the natural isotope distribution of the analyte.[1]
Q3: How should I properly store this compound stock solutions? A: Proper storage is essential to maintain the integrity and concentration of your standard.
-
Unopened Standard: Store the neat or solid standard at -20°C as recommended by the manufacturer.
-
Stock Solutions: Prepare stock solutions in a high-purity organic solvent like methanol or acetonitrile.[3] Store these solutions in tightly sealed amber vials at -20°C or lower. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Avoid storing solutions in acidic or basic conditions, as this can promote deuterium exchange.[4]
Q4: What should I check on the Certificate of Analysis (CoA) for my this compound standard? A: The CoA is a critical document providing key information about the standard's quality. Pay close attention to:
-
Chemical Purity: This indicates the percentage of the material that is Propiconazole (both labeled and unlabeled forms) versus other chemical impurities.
-
Isotopic Purity/Enrichment: This specifies the percentage of the compound that is the desired d7-labeled form. It may also provide the distribution of other isotopic forms (e.g., d0, d1...d6).
-
Concentration (if a solution): The certified concentration and the uncertainty associated with it.
Q5: Propiconazole has four stereoisomers. Can this compound be used to quantify all of them? A: Yes. This compound, as an internal standard, will co-elute with the corresponding unlabeled stereoisomers of Propiconazole if they are not chromatographically separated.[5][6] If your chromatographic method separates the stereoisomers, the this compound standard will also separate into its corresponding stereoisomers. In this case, you can use the peak area of the relevant d7-stereoisomer to quantify each analyte stereoisomer individually. However, ensure your method achieves baseline separation of all stereoisomers for accurate results.[5][7] Studies have shown that degradation of Propiconazole can be stereoselective, making isomer-specific quantification important for accurate risk assessment.[6][8]
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Background Signal of Propiconazole in Blanks | 1. Contamination of mobile phase solvents.[9]2. Contamination within the LC system (tubing, injector, seals).[9]3. Sample carryover from a previous high-concentration injection. | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents.2. Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/methanol/acetonitrile).3. Introduce a "delay column" between the pump and autosampler to chromatographically separate solvent contamination from the analyte peak.[9]4. Optimize the injector wash protocol with a strong solvent. |
| Inaccurate or Non-Reproducible Results (%RSD >15%) | 1. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte and/or internal standard.[10][11]2. Incorrect IS Concentration: Inaccurate pipetting or degradation of the IS stock solution.3. Isotopic Impurity: The IS contains unlabeled Propiconazole, artificially inflating the analyte signal.4. Isotopic Exchange: Deuterium atoms are exchanging with hydrogen atoms from the solvent or matrix. | 1. Improve sample cleanup (e.g., dispersive SPE). Dilute the final extract to reduce matrix load.[10] Use matrix-matched calibration standards.[8]2. Prepare fresh IS working solutions and verify pipettes. Always use a fresh aliquot of the stock solution.3. Check the CoA for d0 content. If necessary, mathematically correct for the contribution of d0 from the IS to the analyte signal.4. Avoid highly acidic or basic conditions during sample preparation and storage.[4] Ensure the labeling position is on a stable part of the molecule. |
| Unexpected Peaks in the this compound Mass Spectrum | 1. Incomplete Deuteration: The standard contains a mixture of deuterated forms (d1-d6), not just d7.2. Natural Isotope Contribution: The M+1 and M+2 peaks from lower-mass isotopologues are contributing to the signal of higher-mass ones.3. In-source Fragmentation: The molecule is fragmenting in the ion source before mass analysis. | 1. Review the CoA for the isotopic distribution. This is common for deuterated standards.2. Use software or manual calculations to correct for the natural abundance of heavy isotopes (e.g., ¹³C) when assessing purity.[12][13][14]3. Optimize ion source parameters (e.g., voltages, temperature) to minimize fragmentation and maximize the intensity of the precursor ion. |
| Poor Peak Shape or Splitting | 1. Column Overload: Injecting too high a concentration of the analyte or IS.2. Stereoisomer Separation: The column is partially separating the four stereoisomers of Propiconazole.[7]3. Incompatible Injection Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase. | 1. Dilute the sample or reduce the injection volume.2. Use an achiral column if total Propiconazole is the target. If isomer separation is desired, switch to a suitable chiral column and optimize the method for baseline separation.[5]3. Evaporate the final extract and reconstitute it in a solvent that matches the initial mobile phase composition. |
Section 3: Data & Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of Propiconazole & this compound
| Property | Propiconazole | This compound |
|---|---|---|
| Formula | C₁₅H₁₇Cl₂N₃O₂ | C₁₅H₁₀D₇Cl₂N₃O₂ |
| Molecular Weight | 342.2 g/mol | 349.3 g/mol |
| Appearance | Yellowish, viscous liquid | Not specified, typically similar |
| Stereoisomers | 4 (2 diastereomeric pairs)[6] | 4 (corresponding to the unlabeled form) |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Neat Standard | -20°C | As per manufacturer's expiry | Protect from light and moisture. |
| Stock Solution | -20°C | ≤ 1 month | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution | -80°C | ≤ 6 months | For longer-term storage. |
Table 3: Example LC-MS/MS Parameters for Quantification Note: These parameters are examples and require optimization for your specific instrument and method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
|---|---|---|---|---|
| Propiconazole | 342.1 | 69.0 | 159.0 | 25-40 |
| This compound | 349.1 | 76.0 | 159.0 | 25-40 |
(Parameters synthesized from typical pesticide analysis methods and MRM libraries)[15][16]
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of this compound
-
Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., 1 µg/mL in acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap for accurate mass measurement.
-
Analysis: Infuse the solution directly or inject it into an LC system. Acquire a full-scan mass spectrum in the range of m/z 340-360.
-
Data Evaluation:
-
Identify the monoisotopic mass for each deuterated species (d0 to d7). .
-
Measure the relative intensity of each peak.
-
Correct the measured intensities for the natural isotopic abundance of C, N, Cl, etc.[17] This can be done using specialized software or manual calculations based on the elemental formula.[18]
-
The corrected relative intensities will represent the isotopic distribution of your standard. Compare this to the manufacturer's CoA.
-
Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) This is a general protocol for food or environmental matrices and should be optimized.[19]
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add the this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[20]
-
Shake vigorously for 1 minute and then centrifuge at >3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL tube containing d-SPE salts (e.g., 900 mg MgSO₄, 150 mg PSA).
-
Shake for 30 seconds and centrifuge at >3000 g for 5 minutes.
-
-
Final Extract: The supernatant is the final extract. It can be analyzed directly by LC-MS/MS or diluted as needed.[21]
Section 4: Visual Guides & Workflows
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Loss of propiconazole and its four stereoisomers from the water phase of two soil-water slurries as measured by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Propiconazole background in LC/MS - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. en-trust.at [en-trust.at]
- 13. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. shimadzu.com [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. QuEChERS: Home [quechers.eu]
- 20. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 21. lcms.cz [lcms.cz]
Validation & Comparative
A Head-to-Head Battle: Propiconazole Analysis with and without a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of fungicides like propiconazole is paramount. This guide provides a comparative analysis of analytical methods for propiconazole, focusing on the significant advantages of employing a deuterated internal standard, Propiconazole-d7, against alternative methods.
The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of robust analytical methodology, particularly in complex matrices. By mimicking the chemical behavior of the analyte, the internal standard compensates for variations in sample preparation, injection volume, and instrument response, leading to enhanced accuracy and precision. This guide presents a summary of performance data from various validated methods to illustrate this principle.
Performance Parameter Showdown
The following table summarizes the performance characteristics of an LC-MS/MS method utilizing a deuterated internal standard alongside alternative methods that do not specify the use of such a standard. This comparison highlights the typical performance metrics achieved in propiconazole analysis.
| Performance Parameter | Method with Deuterated Internal Standard (LC-MS/MS) | Alternative Method 1 (LC-MS/MS in Plum)[1][2] | Alternative Method 2 (LC-MS/MS in Soil)[3] | Alternative Method 3 (GC in Blueberries) |
| Linearity (r²) | >0.99 | >0.99 | Not Specified | Not Specified |
| Accuracy (Recovery) | Typically within 80-120% | 79.42 - 104.10% | 93 - 99% | 97.4 - 98.9% |
| Precision (RSD) | <15% | 1.54 - 11.68% | <11.2% | <2% |
| LOD | Analyte Dependent | 0.0005 mg/kg | Not Specified | 0.16 - 0.21 µg/kg |
| LOQ | Analyte Dependent | 0.004 mg/kg[1][2] | 4.0 µg/kg[3] | 0.22 - 0.49 µg/kg |
The Workflow: A Tale of Two Samples
The use of an internal standard is integrated early in the analytical workflow to ensure it experiences the same experimental conditions as the analyte of interest. The following diagram illustrates a typical workflow for propiconazole analysis using an internal standard method.
Caption: Experimental workflow for propiconazole analysis using an internal standard.
In-Depth Experimental Protocol: Propiconazole Analysis using this compound Internal Standard
This section provides a detailed methodology for the analysis of propiconazole in a given matrix using this compound as an internal standard, primarily based on LC-MS/MS.
1. Reagents and Materials
-
Propiconazole analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard Solution Preparation
-
Prepare individual stock solutions of propiconazole and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., acetonitrile/water mixture) to create a calibration curve ranging from the expected limit of quantification to the upper limit of the linear range.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
3. Sample Preparation
-
Extraction: Homogenize a representative portion of the sample. To a known amount of the homogenized sample, add a specific volume of the working internal standard solution (this compound). Extract the sample with a suitable solvent, such as acetonitrile, using techniques like vortexing and sonication.
-
Cleanup: Centrifuge the extract and pass the supernatant through an SPE cartridge to remove interfering matrix components. Elute the analyte and internal standard from the cartridge with an appropriate solvent.
4. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A fixed volume for all standards and samples.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both propiconazole and this compound to ensure accurate identification and quantification.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both propiconazole and this compound in the chromatograms of the calibration standards and the samples.
-
Calculate the ratio of the peak area of propiconazole to the peak area of this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the propiconazole standards.
-
Determine the concentration of propiconazole in the samples by interpolating their peak area ratios on the calibration curve.
The use of this compound as an internal standard significantly improves the reliability of propiconazole quantification. While alternative methods can provide acceptable results, the inherent advantages of isotope dilution mass spectrometry, in terms of accuracy and precision, make it the preferred approach for rigorous scientific investigation and regulatory compliance.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in "Fengtang" Plum during Storage by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Propiconazole Quantification Utilizing Propiconazole-d7 as an Internal Standard
This guide provides an objective comparison of analytical methods for the quantification of propiconazole, with a focus on the application of its deuterated isotopologue, Propiconazole-d7, as an internal standard. The use of stable isotope-labeled internal standards is a critical technique in analytical chemistry, particularly in chromatography-mass spectrometry, for enhancing the accuracy and precision of quantitative analysis by correcting for matrix effects and variations in sample processing.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who are engaged in the quantification of propiconazole in various matrices.
Propiconazole is a broad-spectrum triazole fungicide used extensively in agriculture to control fungal diseases in a variety of crops.[4][5] Its widespread use necessitates reliable and accurate analytical methods to monitor its residues in food products and the environment to ensure consumer safety and regulatory compliance. This compound serves as an ideal internal standard for the quantification of propiconazole via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4]
Quantitative Performance Data
The following tables summarize the quantitative performance of various analytical methods for propiconazole quantification, highlighting key validation parameters from different studies. The inclusion of data from various matrices and analytical techniques provides a comparative overview of method performance.
Table 1: Method Performance for Propiconazole Quantification in Food and Environmental Matrices
| Matrix | Analytical Method | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Plum | LC-MS/MS | 0.004 mg/kg | 79.42 - 104.10 | 1.54 - 11.68 | [6][7] |
| Ginseng | HPLC-MS/MS | Not Reported | 81.0 - 98.0 | 1.23 - 8.46 | [7] |
| Cabbage, Shallot, Spinach | GC-MS/MS | Not Reported | 84.5 - 117.6 | < 5 | [7] |
| Pepper and Soil | LC-ESI-MS/MS | 0.005 mg/kg | Not Reported | Not Reported | [7] |
| Soil | LC/MS | 5 ppb | Not Reported | Not Reported | [8] |
| Water | LC/MS | 0.1 ppb | Not Reported | Not Reported | [8] |
Table 2: Linearity of Propiconazole Quantification in Plum Matrix
| Analyte (Stereoisomer) | Linear Range (µg/mL) | Correlation Coefficient (R²) |
| (2R,4S)-propiconazole | 0.02–4 | > 0.9987 |
| (2S,4R)-propiconazole | 0.02–4 | > 0.9987 |
| (2R,4R)-propiconazole | 0.02–4 | > 0.9987 |
| (2S,4S)-propiconazole | 0.02–4 | > 0.9987 |
| Data adapted from a study on propiconazole stereoisomers in plums.[6] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of propiconazole using an internal standard, based on common practices in the cited literature.[1][8]
1. Sample Preparation (QuEChERS-based method for solid matrices):
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction: Add 10 mL of acetonitrile, and shake vigorously for 1 minute. Add buffering salts (e.g., MgSO₄, NaCl, sodium citrate), and shake again for 1 minute.
-
Centrifugation: Centrifuge the sample at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, MgSO₄). Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS or GC-MS analysis.
2. Instrumental Analysis (LC-MS/MS):
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both propiconazole and this compound to ensure accurate identification and quantification.
Visualized Workflows
The following diagrams illustrate the key workflows in the quantification of propiconazole using an internal standard.
Caption: General experimental workflow for propiconazole quantification.
Caption: Logic for quantification using an internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
Validation of Propiconazole-d7 for Multi-Residue Pesticide Analysis: A Comparative Guide
In the landscape of multi-residue pesticide analysis, the use of internal standards is paramount for achieving accurate and reliable quantification, especially when dealing with complex matrices that can introduce variability through matrix effects. Isotopically labeled internal standards are considered the gold standard for their ability to mimic the behavior of the target analyte during sample preparation and analysis. This guide provides a comparative overview of Propiconazole-d7 as an internal standard in multi-residue pesticide analysis, with a focus on its validation and performance against other commonly used internal standards.
Performance Comparison of Internal Standards
The primary role of an internal standard in multi-residue pesticide analysis is to compensate for variations in analyte recovery during sample preparation and for matrix-induced suppression or enhancement of the signal in the analytical instrument. An ideal internal standard should co-elute with the target analytes and exhibit similar ionization efficiency.
While a direct head-to-head comparative study under identical conditions was not found in the public domain, this section compiles validation data from various studies to provide a performance overview of this compound and two other commonly used internal standards: Atrazine-d5 and Triphenyl phosphate (TPP). The data presented is for multi-residue analysis in food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Data of Selected Internal Standards in Multi-Residue Pesticide Analysis
| Internal Standard | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (r²) | Citation |
| This compound | Cannabis Flower | Within 25% accuracy | < 20% | > 0.99 | [1] |
| Atrazine-d5 | Mint, Tomato, Apple | Not explicitly reported for the IS itself, but used to achieve excellent linearity for 646 pesticides | Not explicitly reported for the IS itself, but used to achieve RSDs of 1.1 - 5.9% for analytes | > 0.99 for all analytes | [2] |
| Triphenyl phosphate (TPP) | Cucumber | Not explicitly reported for the IS itself, but used to achieve mean recoveries of 70-120% for 513 pesticides | Not explicitly reported for the IS itself, but used to achieve RSD < 20% for analytes at their LOQ | > 0.99 for all analytes | [3] |
Note: The data for this compound is from a study on a complex plant matrix (cannabis), which demonstrates its utility in challenging analyses. The data for Atrazine-d5 and Triphenyl phosphate (TPP) are from studies on various food matrices and reflect their successful application in achieving high-quality quantitative results for a large number of pesticides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for multi-residue pesticide analysis using the QuEChERS extraction method followed by LC-MS/MS analysis, which is a common framework where an internal standard like this compound would be employed.
QuEChERS Sample Preparation Protocol
This protocol is a widely adopted standard for the extraction of pesticide residues from food matrices.
a) Sample Homogenization:
-
Homogenize a representative portion of the laboratory sample (e.g., fruits, vegetables) to a uniform consistency. For samples with low water content, a cryogenic milling approach may be necessary.
b) Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of a standard solution containing the internal standard(s), such as this compound, to achieve a known concentration in the final extract.
-
Add 10 mL of acetonitrile (ACN).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
c) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For matrices with high fat content, C18 sorbent may also be included. For pigmented matrices, graphitized carbon black (GCB) can be used, though it may retain some planar pesticides.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥ 10,000 g) for 2 minutes.
-
The resulting supernatant is the final extract ready for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
a) Chromatographic Conditions (Example):
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
b) Mass Spectrometry Conditions (Example):
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is typically used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of pesticides.
-
MRM Transitions: For each target pesticide and internal standard, at least two specific precursor-to-product ion transitions are monitored for quantification and confirmation.
-
Data Analysis: The concentration of each pesticide is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Visualizations
Workflow for Multi-Residue Pesticide Analysis
The following diagram illustrates the typical workflow for analyzing pesticide residues in food samples using an internal standard.
Caption: Workflow of multi-residue pesticide analysis.
Logical Framework for Internal Standard Selection
The choice of an appropriate internal standard is a critical step in method development. The following diagram outlines the key considerations.
Caption: Key considerations for selecting an internal standard.
References
Comparative metabolism of propiconazole and Propiconazole-d7 in vivo
For Researchers, Scientists, and Drug Development Professionals
This comparison, therefore, combines established data on propiconazole metabolism with a predictive analysis of propiconazole-d7's metabolic profile based on the known principles of the kinetic isotope effect.
Metabolic Pathways and Pharmacokinetic Profiles
The in vivo metabolism of propiconazole is extensive, with major biotransformations occurring at the propyl side chain and the dioxolane ring[3]. The primary metabolic reactions are mediated by cytochrome P450 (CYP) enzymes, leading to a variety of hydroxylated and cleaved products that are subsequently excreted[4].
Deuteration of the propyl side chain in this compound is expected to significantly alter its metabolic rate at this position. The substitution of hydrogen with the heavier isotope deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolism. This phenomenon, known as the kinetic isotope effect, is anticipated to slow down the oxidation of the propyl group in this compound.
Consequently, this compound is predicted to have a longer plasma half-life and a reduced rate of clearance compared to its non-deuterated counterpart. This could lead to a shift in the metabolite profile, with potentially lower levels of metabolites resulting from propyl side-chain oxidation and a relative increase in metabolites formed through other pathways.
Table 1: Major Identified Metabolites of Propiconazole in vivo
| Metabolite ID | Chemical Name | Metabolic Pathway |
| CGA-118244 | 1-(2-(2,4-dichlorophenyl)-4-(2-hydroxypropyl)-1,3-dioxolan-2-yl)methyl-1H-1,2,4-triazole | Hydroxylation of the propyl side chain |
| CGA-118245 | 1-(2-(2,4-dichlorophenyl)-4-(3-hydroxypropyl)-1,3-dioxolan-2-yl)methyl-1H-1,2,4-triazole | Hydroxylation of the propyl side chain |
| CGA-136735 | 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-carboxylic acid | Oxidation of the propyl side chain |
| Not specified | Cleavage of the dioxolane ring | Cleavage of the dioxolane ring |
| Not specified | Conjugates (e.g., glucuronide, sulfate) | Phase II metabolism |
Source: Adapted from literature on propiconazole metabolism[3][4][5].
Table 2: Comparative Pharmacokinetic Parameters (Predicted for this compound)
| Parameter | Propiconazole | This compound (Predicted) | Rationale for Prediction |
| Rate of Metabolism | Normal | Slower | Kinetic Isotope Effect on the deuterated propyl side chain, a primary site of metabolism. |
| Plasma Half-life (t½) | Shorter | Longer | A slower rate of metabolism will lead to a slower elimination from the body. |
| Clearance (CL) | Higher | Lower | Reduced metabolic breakdown results in lower clearance. |
| Metabolite Profile | Dominated by propyl side-chain oxidation products. | Shift towards metabolites from alternative pathways (e.g., dioxolane ring cleavage). | Slower metabolism at the propyl group may allow other metabolic pathways to become more prominent. |
Visualizing the Metabolic Pathways
The following diagram illustrates the primary metabolic pathways of propiconazole. For this compound, the reactions involving the propyl side chain are expected to be significantly slower.
Caption: Primary metabolic routes of propiconazole.
Experimental Protocols
The investigation of in vivo metabolism for compounds like propiconazole typically involves the following key steps, as described in various toxicological and pharmacokinetic studies.
1. Animal Model and Dosing:
-
Species: Commonly male rats (e.g., Sprague-Dawley) or mice (e.g., CD-1) are used[6].
-
Administration: A single oral dose is administered, often via gavage[6]. For radiolabeled studies, 14C-labeled propiconazole is used to trace the compound and its metabolites[3].
-
Dosage: Doses are selected based on previous toxicity studies to be non-toxic but high enough for metabolite detection[6].
2. Sample Collection:
-
Urine and Feces: Samples are collected at regular intervals post-dosing (e.g., 24, 48, 72 hours) to capture the excretion profile[7].
-
Blood: Blood samples are drawn at various time points to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Tissues: At the end of the study, key tissues (e.g., liver, kidney) may be collected to assess for bioaccumulation.
3. Sample Analysis:
-
Extraction: Metabolites are extracted from the biological matrices using appropriate solvents.
-
Separation and Detection: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the primary analytical technique for separating and identifying the parent compound and its metabolites[4].
-
Quantification: For quantitative analysis, an internal standard, such as this compound, is used to ensure accuracy and precision.
4. Data Interpretation:
-
The structures of the metabolites are elucidated based on their mass spectral data.
-
The amounts of the parent compound and each metabolite are quantified to determine the major metabolic pathways and the rate of excretion.
The following diagram illustrates a typical experimental workflow for an in vivo metabolism study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of a fungicide propiconazole by Cunninghamella elegans ATCC36112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of imidacloprid, propiconazole, and nanopropiconazole effects on the development, behavior, and gene expression biomarkers of the Pacific oyster (Magallana gigas) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Propiconazole's Fate: A Comparative Guide to Kinetic Isotope Effect Studies Using Propiconazole-d7
For researchers, scientists, and drug development professionals, understanding the environmental fate and degradation mechanisms of widely used fungicides like propiconazole is paramount. This guide provides a comparative analysis of propiconazole degradation and introduces the application of kinetic isotope effect (KIE) studies using its deuterated analogue, propiconazole-d7, to elucidate reaction mechanisms. While direct experimental data on the KIE of this compound is emerging, this document synthesizes known degradation pathways and analytical methodologies to frame a proposed experimental approach and highlight its potential findings.
Propiconazole, a broad-spectrum triazole fungicide, is extensively used in agriculture to control fungal diseases on a variety of crops.[1] Its persistence and potential environmental impact necessitate a thorough understanding of its degradation pathways.[2][3] Isotope labeling, specifically using deuterium-labeled compounds like this compound, offers a powerful tool to investigate these degradation mechanisms through the kinetic isotope effect.[4] The KIE, a change in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes, can provide insight into the rate-determining step of a reaction.
Propiconazole Degradation: Known Pathways and Influencing Factors
Propiconazole degrades in the environment through various biotic and abiotic processes, including photolysis, microbial degradation, and hydrolysis.[2][5][6] The rate and pathway of degradation are influenced by environmental factors such as temperature, pH, and the presence of organic matter.[7]
Key Degradation Pathways:
-
Photodegradation: In aqueous environments, propiconazole undergoes photolysis, with half-lives reported to be around 85 hours in pure water and 60 hours in natural water under simulated sunlight.[6] The primary reactions involve oxidation and dechlorination.[6]
-
Biodegradation: Microorganisms in soil and water play a significant role in propiconazole degradation.[2][7] Studies have identified bacterial strains, such as Burkholderia sp., capable of utilizing propiconazole as a carbon source.[7] The degradation follows first-order kinetics with half-lives in soil ranging from 30 to 112 days.[2]
-
Stereoselective Degradation: Propiconazole has two chiral centers, resulting in four stereoisomers.[8][9] Studies have shown that the degradation of these stereoisomers can be stereoselective, with different enantiomers degrading at different rates in various environmental matrices.[8][10]
Proposed Kinetic Isotope Effect Study: Propiconazole vs. This compound
A comparative study of the degradation of propiconazole and this compound can elucidate the mechanism of C-H bond cleavage in the rate-determining step of its degradation.
Objective: To determine the kinetic isotope effect for the degradation of propiconazole under different conditions (e.g., photolytic, biotic) to identify the rate-limiting steps in its degradation pathways.
Experimental Protocols
1. Materials:
-
Propiconazole (analytical standard)
-
This compound (deuterium-labeled standard)[4]
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Environmental matrices: Sterile soil, river water, microbial culture (Burkholderia sp.)
2. Sample Preparation and Incubation:
-
Prepare stock solutions of propiconazole and this compound in methanol.
-
Spike the environmental matrices with either propiconazole or this compound at a known concentration.
-
Incubate the samples under controlled conditions (e.g., temperature, light for photolysis studies).
-
Collect samples at predetermined time intervals.
3. Extraction and Analysis:
-
Extract propiconazole and its deuterated analogue from the matrix using a suitable solvent (e.g., acetonitrile).
-
Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][8][11]
4. Data Analysis:
-
Determine the concentrations of propiconazole and this compound at each time point.
-
Calculate the degradation rate constants (k) for both isotopologues by fitting the concentration-time data to a first-order kinetic model.
-
Calculate the Kinetic Isotope Effect (KIE) as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD): KIE = kH / kD.
Expected Data and Interpretation
The following tables present hypothetical data from a comparative degradation study of propiconazole and this compound.
Table 1: Hypothetical Degradation Kinetics of Propiconazole and this compound in River Water under Photolytic Conditions.
| Compound | Initial Concentration (µg/L) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| Propiconazole | 100 | 0.082 | 8.45 |
| This compound | 100 | 0.041 | 16.90 |
Table 2: Hypothetical Biodegradation Kinetics of Propiconazole and this compound in Soil Inoculated with Burkholderia sp.
| Compound | Initial Concentration (mg/kg) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| Propiconazole | 10 | 0.023 | 30.1 |
| This compound | 10 | 0.010 | 69.3 |
Table 3: Calculated Kinetic Isotope Effects (KIE) for Propiconazole Degradation.
| Degradation Condition | kH (day⁻¹) | kD (day⁻¹) | KIE (kH/kD) |
| Photolysis in River Water | 0.082 | 0.041 | 2.0 |
| Biodegradation in Soil | 0.023 | 0.010 | 2.3 |
A primary KIE value greater than 1, as shown in the hypothetical data, would indicate that the C-H bond cleavage is involved in the rate-determining step of the degradation reaction. The magnitude of the KIE can provide further information about the transition state of the reaction.
Visualizing the Pathways and Workflow
The following diagrams illustrate the known degradation pathways of propiconazole and the proposed experimental workflow for the KIE study.
Caption: Known degradation pathways of propiconazole.
Caption: Proposed workflow for the kinetic isotope effect study.
Conclusion
The use of deuterated internal standards like this compound is well-established for quantitative analysis.[4] Extending their application to kinetic isotope effect studies provides a powerful approach to mechanistically probe the degradation of propiconazole. The proposed experimental framework, combining established analytical techniques with isotopic labeling, can yield valuable data on the rate-limiting steps of its environmental degradation. This knowledge is crucial for developing more accurate environmental fate models and for the design of next-generation fungicides with improved environmental profiles. Further research directly measuring the KIE for this compound degradation is essential to validate these proposed insights.
References
- 1. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of Propiconazole and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on degradation behaviour, residue distribution, and dietary risk assessment of propiconazole in celery and onion under field application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degradation mechanisms of propiconazole in water during UV and UV/H2O2 processes - American Chemical Society [acs.digitellinc.com]
- 6. Phototransformation of propiconazole in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of propiconazole by newly isolated Burkholderia sp. strain BBK_9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Propiconazole (Ref: CGA 64250) [sitem.herts.ac.uk]
- 10. Comprehensive Stereoselectivity Assessment of Toxicokinetics, Tissue Distribution, Cytotoxicity, and Environmental Fate of Chiral Pesticide Propiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Comparative Analysis of Analytical Methods for Propiconazole Quantification Using Propiconazole-d7
This guide provides a detailed comparison of two distinct analytical methods for the quantification of propiconazole, utilizing Propiconazole-d7 as an internal standard to ensure accuracy and precision. The comparison is based on a cross-validation approach, evaluating the performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The data presented is compiled from established and validated analytical procedures.
The use of a deuterated internal standard like this compound is a critical component in modern analytical methods. It mimics the behavior of the target analyte, propiconazole, through sample extraction, cleanup, and chromatographic separation, thereby correcting for variations in sample processing and instrumental analysis. This leads to more robust and reliable quantification.
Experimental Protocols
A detailed description of the methodologies for both the LC-MS/MS and GC-MS methods is provided below. These protocols are representative of common practices in residue analysis for propiconazole in complex matrices.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely adopted for its high sensitivity and selectivity in analyzing propiconazole in various food and environmental matrices.
-
Sample Preparation (QuEChERS Method):
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add the internal standard, this compound.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge the sample, and collect the upper acetonitrile layer.
-
A dispersive solid-phase extraction (d-SPE) cleanup step is performed on an aliquot of the extract using a sorbent like primary secondary amine (PSA) to remove matrix interferences.
-
The final extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often containing a modifier like formic acid or ammonium formate, is employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for both propiconazole and this compound.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method serves as a reliable alternative, particularly for volatile and semi-volatile compounds like propiconazole.
-
Sample Preparation:
-
Extraction is typically performed using a solvent like acetone or ethyl acetate.
-
This compound is added as the internal standard prior to extraction.
-
A cleanup step, which may involve solid-phase extraction (SPE) or liquid-liquid partitioning, is used to remove co-extractive interferences.
-
The extract is concentrated and may require derivatization for enhanced volatility and thermal stability, although propiconazole can often be analyzed directly.
-
-
GC-MS Conditions:
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.
-
Injector: Splitless or pulsed splitless injection is common to enhance sensitivity.
-
Carrier Gas: Helium is the most frequently used carrier gas.
-
Ionization: Electron ionization (EI) is standard.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance selectivity and sensitivity by monitoring characteristic ions of propiconazole and this compound.
-
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the two analytical methods, providing a clear comparison of their capabilities.
| Performance Parameter | Method 1: LC-MS/MS | Method 2: GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 0.004 - 0.01 mg/kg[1][2][3] | 0.05 mg/kg[3][4] |
| Accuracy (Recovery %) | 79.42% - 110.2%[1][2][5] | 70% - 120%[6] |
| Precision (RSD %) | 1.54% - 11.68%[1][2] | <20%[7] |
Mandatory Visualization
The following diagram illustrates the general workflow for the cross-validation of analytical methods for propiconazole, from sample preparation to data analysis and comparison.
Caption: Workflow for the cross-validation of analytical methods.
Both LC-MS/MS and GC-MS methods, when coupled with the use of this compound as an internal standard, provide reliable and robust quantification of propiconazole. The choice of method may depend on the specific matrix, required sensitivity, and available instrumentation. The LC-MS/MS method generally offers a lower limit of quantification, making it suitable for trace-level analysis. The GC-MS method remains a valid and widely used technique, particularly in laboratories where this instrumentation is well-established. The cross-validation data indicates that both methods yield comparable results in terms of accuracy and precision, demonstrating their suitability for regulatory and research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in "Fengtang" Plum during Storage by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. shimadzu.nl [shimadzu.nl]
Comparison of toxicological profiles of propiconazole and Propiconazole-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of the fungicide propiconazole and its deuterated analog, Propiconazole-d7. The information presented is intended for an audience with a professional background in toxicology, pharmacology, and drug development. While extensive data is available for propiconazole, it is important to note that specific toxicological studies on this compound are not publicly available. Therefore, this comparison is based on the established profile of propiconazole and a theoretical assessment of the potential impact of deuteration.
Executive Summary
Propiconazole is a triazole fungicide with a well-documented toxicological profile, characterized by moderate acute oral toxicity and primary effects on the liver. It is not considered to be genotoxic or carcinogenic to humans. This compound is a deuterated version of propiconazole, primarily used as an internal standard in analytical chemistry for the quantification of propiconazole. Due to this specific application, dedicated toxicological testing of this compound has not been a regulatory requirement, and as such, no direct comparative studies are available.
The key difference between the two compounds lies in the substitution of seven hydrogen atoms with deuterium on the propyl group of the molecule. This isotopic labeling is not expected to significantly alter the intrinsic toxicity of the molecule. However, it may introduce a "kinetic isotope effect" (KIE), potentially slowing down the metabolism of the propyl side-chain. As hydroxylation of the propyl group is a known metabolic pathway for propiconazole, this could theoretically lead to altered pharmacokinetics and, consequently, a modified toxicity profile. Without experimental data for this compound, any such differences remain hypothetical.
Quantitative Toxicological Data: Propiconazole
The following table summarizes the key quantitative toxicological data for propiconazole based on studies in animal models.
| Toxicological Endpoint | Species | Route of Administration | Value | Reference |
| Acute Toxicity | ||||
| LD50 | Rat | Oral | 1517 mg/kg bw | [1] |
| LD50 | Mouse | Oral | 1490 mg/kg bw | N/A |
| LD50 | Rat | Dermal | >4000 mg/kg bw | N/A |
| LC50 | Rat | Inhalation | >5 mg/L (4h) | N/A |
| Chronic Toxicity | ||||
| NOAEL (2-year) | Rat | Oral | 3.6 mg/kg bw/day | N/A |
| NOAEL (18-month) | Mouse | Oral | 10 mg/kg bw/day | N/A |
| Reproductive & Developmental Toxicity | ||||
| Parental NOAEL | Rat | Oral | 8.4 mg/kg bw/day | N/A |
| Developmental NOAEL | Rat | Oral | 30 mg/kg bw/day | N/A |
| Developmental NOAEL | Rabbit | Oral | 100 mg/kg bw/day | N/A |
| Genotoxicity | ||||
| Ames Test | S. typhimurium | In vitro | Negative | N/A |
| Chromosomal Aberration | Human lymphocytes | In vitro | Negative | N/A |
| Micronucleus Test | Mouse | In vivo | Negative | N/A |
| Carcinogenicity | ||||
| 2-year study | Rat | Oral | Not carcinogenic | N/A |
| 18-month study | Mouse | Oral | Liver tumors in males at high doses | N/A |
NOAEL: No Observed Adverse Effect Level
Toxicological Profile of Propiconazole
Propiconazole exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal and inhalation routes. It is not a skin or eye irritant but is a skin sensitizer. The primary target organ for propiconazole toxicity is the liver, with observed effects including increased liver weight and hepatocellular hypertrophy in rodents. In long-term studies, liver tumors were observed in male mice at high doses, but these are generally not considered relevant to humans. Propiconazole is not considered to be genotoxic. Reproductive toxicity studies in rats have shown decreased litter size and pup viability at high doses.
The this compound Profile: A Theoretical Consideration
This compound is structurally identical to propiconazole, with the exception of the seven deuterium atoms on the propyl group. Deuterium is a stable, non-radioactive isotope of hydrogen. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This is known as the kinetic isotope effect (KIE).
The metabolism of propiconazole involves the hydroxylation of the propyl side-chain. Therefore, the deuteration in this compound at this position could potentially slow down its metabolism by cytochrome P450 enzymes.[2]
Potential Implications of the Kinetic Isotope Effect:
-
Increased Half-Life: A slower metabolism could lead to a longer half-life of this compound in the body compared to propiconazole.
-
Altered Metabolite Profile: The formation of hydroxylated metabolites from the propyl group might be reduced, potentially leading to a different metabolite profile.
-
Potential for Altered Toxicity: A longer exposure to the parent compound or a different metabolite profile could theoretically alter the toxicological effects. However, without experimental data, it is impossible to predict whether this would result in increased or decreased toxicity.
It is crucial to emphasize that these are theoretical considerations. For its intended use as an internal standard in analytical testing, the quantities of this compound used are minuscule and are not expected to pose any toxicological risk.
Experimental Protocols
The toxicological data for propiconazole have been generated using standardized and internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (LD50): The acute oral toxicity of propiconazole is typically determined according to OECD Test Guideline 401 (Acute Oral Toxicity) or its more recent alternatives like OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure).[3][4][5][6][7][8][9][10][11] These studies involve the administration of a single dose of the substance to fasted rodents, followed by observation for mortality and clinical signs of toxicity for at least 14 days.
-
Genotoxicity (Ames Test): The bacterial reverse mutation assay, or Ames test, is conducted following OECD Test Guideline 471 (Bacterial Reverse Mutation Test) .[12][13][14][15][16] This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
Developmental Toxicity: Prenatal developmental toxicity studies are performed according to OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) .[17][18][19][20][21] Pregnant female animals are administered the test substance during the period of organogenesis, and the fetuses are examined for any adverse effects on development.
-
Reproductive Toxicity: A reproduction/developmental toxicity screening test can be conducted following OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) .[22][23][24][25][26] This study provides preliminary information on potential effects on male and female reproductive performance.
Signaling Pathways and Experimental Workflows
The metabolism of propiconazole is a key factor in its toxicological profile. The following diagram illustrates a simplified metabolic pathway of propiconazole, highlighting the potential influence of deuteration in this compound.
Caption: Simplified metabolic pathway of propiconazole and the potential kinetic isotope effect on this compound.
Conclusion
References
- 1. Propiconazole: mammalian toxicity, ecotoxicology and residues_Chemicalbook [chemicalbook.com]
- 2. Propiconazole-induced cytochrome P450 gene expression and enzymatic activities in rat and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. scribd.com [scribd.com]
- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. scribd.com [scribd.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. nib.si [nib.si]
- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 14. biosafe.fi [biosafe.fi]
- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 16. vivotecnia.com [vivotecnia.com]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
- 21. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
The Role of Propiconazole-d7 in Enhancing Environmental Fate Assessment of Propiconazole
A Comparative Guide for Researchers
The accurate assessment of a pesticide's environmental fate is critical for understanding its persistence, mobility, and potential ecological impact. Propiconazole, a widely used broad-spectrum triazole fungicide, is subject to various environmental degradation processes.[1][2] To precisely quantify propiconazole and its transformation products in complex environmental matrices like soil and water, robust analytical methods are essential. This guide compares analytical approaches for propiconazole residue analysis, highlighting the pivotal role of its deuterated stable isotope, Propiconazole-d7, in achieving accurate and reliable results.
This compound serves as an ideal internal standard for quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] As an isotopically labeled analog, it shares nearly identical physicochemical properties with the parent propiconazole, including extraction efficiency, chromatographic retention time, and ionization behavior.[5] Its key difference is a higher mass due to the deuterium atoms, allowing it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, it co-extracts with the native propiconazole. Any loss of analyte during sample preparation or variations in instrument response will affect both the analyte and the internal standard proportionally. This allows for the correction of matrix effects and procedural errors, leading to significantly improved accuracy and precision compared to external standard methods.[5]
Comparative Analysis of Analytical Method Performance
The use of an internal standard like this compound is a hallmark of high-quality analytical methods for pesticide residue analysis. The following table summarizes performance data from various studies, illustrating the typical validation parameters achieved in methods suitable for environmental fate assessment.
| Parameter | Matrix | Analytical Method | Recovery (%) | RSD (%) | LOQ (mg/kg or µg/L) | Reference |
| Propiconazole | Plum | LC-MS/MS | 79.4 - 104.1 | 1.5 - 11.7 | 0.004 mg/kg | [6] |
| Propiconazole | Green Bean Pods | HPLC-DAD | 91.0 - 100.0 | 0.5 - 14.2 | 0.01 mg/kg | [7] |
| Propiconazole | Green Bean Leaves | HPLC-DAD | 76.9 - 99.2 | 0.5 - 14.2 | 0.01 mg/kg | [7] |
| Propiconazole | Wheat Straw | GC | 86.2 - 101.3 | 3.1 - 12.1 | Not Specified | [8] |
| Propiconazole & Degradates | Soil | LC/MS | 70 - 120 | < 20 | 0.005 mg/kg (5 ppb) | [9] |
| Propiconazole & Degradates | Water | LC/MS | 70 - 120 | < 22.7 | 0.1 µg/L (0.1 ppb) | [9] |
RSD: Relative Standard Deviation; LOQ: Limit of Quantification.
Propiconazole Environmental Fate Data
Accurate quantification, facilitated by internal standards like this compound, is crucial for determining key environmental fate parameters. The data below, derived from various studies, illustrates the persistence of propiconazole in different environmental compartments.
| Parameter | Matrix/Condition | Value | Reference |
| Half-life (t½) | Soil-water slurry (Soil 1) | 45 days | [1] |
| Half-life (t½) | Soil-water slurry (Soil 2) | 51 days | [1] |
| Half-life (t½) | Aerobic Soil | 30 - 112 days | [1] |
| Half-life (t½) | Silt Loam Soil | 575 days | [10] |
| Half-life (t½) | Plum Storage (20°C) | 9.5 - 15.4 days | [6] |
| Half-life (t½) | Plum Storage (4°C) | 21.0 - 28.9 days | [6] |
| Biodegradation | Burkholderia sp. BBK_9 | 89% degradation in 4 days | [10] |
Experimental Protocols
Below is a generalized experimental protocol for the determination of propiconazole residues in soil, synthesized from established methods.[6][9] The inclusion of this compound is a critical step for ensuring data quality.
1. Sample Preparation and Extraction
-
Weigh 20 ± 0.1 g of a homogenized soil sample into a 250-mL flask.[9]
-
Internal Standard Spiking: Add a precise volume of a known concentration of this compound solution to the sample. This step is crucial for the internal standard calibration method.
-
Add 100 mL of an extraction solvent (e.g., acetonitrile or 70% methanol in water).[6][9]
-
Extract the sample by shaking, vortexing for 10 minutes, or refluxing for one hour.[6][9]
-
Add salts such as MgSO₄ and NaCl to induce phase separation (if using acetonitrile).[6]
-
Centrifuge the sample at approximately 8,000-9,000 RPM for 5-10 minutes to separate the solid and liquid phases.[6][9]
2. Sample Cleanup
-
Take a specific volume of the supernatant (the extract).
-
Purify the extract to remove interfering matrix components. This can be done using Solid Phase Extraction (SPE) with cartridges like Varian ENV SPE or by using sorbents like GCB (Graphitized Carbon Black).[6][9]
-
Elute the propiconazole and this compound from the SPE cartridge.
-
Concentrate the eluate using a rotary evaporator or a gentle stream of nitrogen.[5]
-
Reconstitute the final residue in a suitable solvent for analysis.
-
Filter the final extract through a 0.22 µm syringe filter before instrumental analysis.[6]
3. Instrumental Analysis (LC-MS/MS)
-
Analyze the final extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[6][11]
-
Chromatography: Separate the analytes using a suitable C18 reversed-phase HPLC column.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both propiconazole and this compound are monitored for detection and quantification.
-
Quantification: Calculate the concentration of propiconazole in the original sample by comparing the peak area ratio of the native propiconazole to the this compound internal standard against a calibration curve prepared in a similar manner.
Visualizations
The following diagrams illustrate the analytical workflow and the underlying principle of using an internal standard.
Caption: Workflow for propiconazole residue analysis using an internal standard.
Caption: Logic of internal standard correction for analytical variability.
References
- 1. Loss of Propiconazole and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Biodegradation of propiconazole by newly isolated Burkholderia sp. strain BBK_9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peer review of the pesticide risk assessment of the active substance propiconazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Propiconazole-d7
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. Adhering to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Propiconazole-d7, a deuterated internal standard used in the quantification of the broad-spectrum triazole fungicide, propiconazole.
This compound, like its non-deuterated counterpart, requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to disposal guidelines is necessary to mitigate these risks.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Essential PPE includes:
-
Eye Protection: Protective goggles or a full-face shield should be worn.[3][4]
-
Hand Protection: Chemical-resistant gloves such as barrier laminate, butyl rubber, nitrile, neoprene rubber, polyvinyl chloride (PVC), or Viton are required.[3]
-
Protective Clothing: A long-sleeved shirt, long pants, and chemical-resistant footwear and overalls should be worn.[3][4]
-
Respiratory Protection: In areas with inadequate ventilation or when dealing with vapors or mists, an appropriate respirator should be used.[2][5]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Small Spills:
-
Absorb: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to absorb the spill.[3][5]
-
Collect: Carefully scrape or sweep up the absorbed material.
-
Containerize: Place the contaminated material into a designated, properly labeled container for disposal.[3]
Large Spills:
-
Dike: Construct a dike around the spill using an absorbent or impervious material like clay or sand to prevent it from spreading.[3]
-
Recover: Collect as much of the free liquid as possible for reuse or disposal.[3]
-
Absorb & Solidify: Allow the remaining liquid to be absorbed by the diking material until it solidifies, then scrape it up for disposal.[3]
-
Decontaminate: After the material has been removed, thoroughly flush the contaminated area with water. Collect the wash liquid with additional absorbent and place it in a disposable container.[3]
Important: Prevent spilled material from entering soil, sewage and drainage systems, and bodies of water.[3][5]
Disposal Protocol
Improper disposal of pesticide wastes is a violation of Federal law.[3] All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Original Containers: Whenever possible, leave chemicals in their original containers. Do not mix with other waste.[1]
-
Waste Collection: Dispose of the product concentrate, diluted product, and any contaminated materials through a licensed waste disposal contractor.[5][6]
-
Container Disposal:
-
Regulatory Guidance: If you are unsure about the proper disposal methods, contact your State Pesticide or Environmental Control Agency or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[3]
Quantitative Hazard Data
The following table summarizes key quantitative data related to the hazards of propiconazole, the active ingredient for which this compound is an internal standard. This information underscores the importance of careful handling and disposal.
| Hazard Metric | Value | Species | Reference |
| Acute Oral LD50 | > 3,000 mg/kg | Rat | [3] |
| Acute Dermal LD50 | > 2,000 mg/kg | Rat | [3] |
| Acute Inhalation LC50 | > 2.0 mg/L/4 hour | Rat | [3] |
| Aquatic Toxicity EC50 (Daphnia magna) | 10.2 mg/l (96h) | Daphnia magna | [6] |
| Aquatic Toxicity EC50 (Algae) | 1.53 mg/l (3d) | Pseudokirchneriella subcapitata | [6] |
| Biodegradability | 3% - Not readily biodegradable (28d) | - | [1][6] |
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for this compound spill management and disposal.
References
Essential Safety and Logistics for Handling Propiconazole-d7
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Propiconazole-d7. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal protocols to ensure safe laboratory practices.
Hazard Identification
Propiconazole is classified as a substance with significant health and environmental hazards.[1][2][3] this compound, as a deuterated analog, should be handled with the same precautions. Key hazards include:
-
Health Hazards: Harmful if swallowed or inhaled.[1][2][3] It can cause serious eye irritation and skin irritation.[3] It may also cause an allergic skin reaction.[1][2][3][4][5] There is a risk of damaging fertility or the unborn child.[1][2]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2][3][5][6] Releases into the environment should be avoided.[6][7][8]
Personal Protective Equipment (PPE) Summary
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment based on safety data sheets.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields, chemical goggles, or a full-face shield.[9][10][11] An emergency eyewash station should be readily accessible.[9][12] | To prevent contact with eyes, which can cause substantial but temporary injury.[12] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene).[9][10][11] A long-sleeved shirt, long pants, and closed-toe shoes.[10][12] A protective suit or overalls may be appropriate for larger quantities.[7][9] | To avoid skin contact, which can cause irritation and allergic reactions.[1][2][3][7] |
| Hand Protection | Chemical-resistant gloves are mandatory. Materials with excellent resistance include butyl rubber and polyethylene/ethylene vinyl alcohol.[9] Neoprene offers good resistance.[9] | To prevent absorption through the skin and sensitization.[4] |
| Respiratory Protection | Not typically required with adequate engineering controls (e.g., fume hood).[12] If vapors or mists are generated, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[2][12] | To prevent inhalation, which can be harmful.[3] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[5][6][8][9] Keep it away from heat, sparks, open flames, and direct sunlight.[1][9] The storage area should be locked and inaccessible to unauthorized personnel.[2][8] Do not store with food, drink, or animal feed.[5]
2. Handling and Use
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[7][11][12]
-
Clothing: Do not allow contaminated work clothing out of the workplace.[1][2][8] If the pesticide gets inside clothing, remove it immediately, wash the outside of gloves before removing them, and then wash yourself thoroughly before putting on clean clothes.[7][12]
3. Spill and Emergency Procedures
-
Small Spills: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[6][10] Place the contaminated material into a designated, labeled container for hazardous waste disposal.[10]
-
Large Spills: In the case of a large spill, evacuate the area.[5] Dike the spill to prevent it from entering drains or waterways.[6][10] Use appropriate containment to avoid environmental contamination.[7]
-
First Aid:
-
Skin Contact: Take off contaminated clothing and rinse the skin immediately with plenty of water for 15-20 minutes.[7][13]
-
Eye Contact: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[7][13]
-
Ingestion: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a medical professional.[7]
-
Disposal Plan
-
Waste Disposal: this compound and its container must be disposed of as hazardous waste.[7] All disposal must be in accordance with local, state, and federal regulations.[5][6][10] Do not contaminate water, food, or feed by storage or disposal.[9][12]
-
Container Disposal: Empty containers should be triple-rinsed and offered for recycling if possible.[11] Otherwise, they should be punctured to prevent reuse and disposed of in a licensed landfill.[9]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. titanag.com.au [titanag.com.au]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. simonisbv.nl [simonisbv.nl]
- 6. labelsds.com [labelsds.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. naclind.com [naclind.com]
- 10. trianglecc.com [trianglecc.com]
- 11. labelsds.com [labelsds.com]
- 12. greenlifesupply.com [greenlifesupply.com]
- 13. labelsds.com [labelsds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
